molecular formula C29H59NO14 B609474 N-Boc-PEG12-alcohol

N-Boc-PEG12-alcohol

Cat. No.: B609474
M. Wt: 645.8 g/mol
InChI Key: PSQUYAYPIOHNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-PEG12-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H59NO14/c1-29(2,3)44-28(32)30-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-26-43-27-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-31/h31H,4-27H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUYAYPIOHNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-PEG12-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Boc-PEG12-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug development.[1][2][3] Its structure features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine, connected by a 12-unit ethylene glycol chain.[4][5] This unique combination of functionalities, coupled with the inherent properties of the PEG chain, makes it an invaluable tool for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the parent molecule, while the two distinct functional groups allow for sequential and controlled conjugation to different molecular entities. The hydroxyl group can be activated for reaction with various functional groups, and the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.

Chemical and Physical Properties

This compound is a well-characterized molecule with defined physical and chemical properties. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C29H59NO14
Molecular Weight 645.78 g/mol
CAS Number 159156-95-3
Appearance White to off-white solid or viscous oil-
Purity Typically ≥95%
Storage -20°C, protected from moisture
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.

Key Applications in Drug Discovery and Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and spatial orientation between the target protein and the E3 ligase. The PEG12 chain in this compound provides a flexible and soluble spacer of a defined length, which is often optimal for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental Protocols

The utility of this compound lies in the ability to selectively and sequentially react its two functional groups. Below are detailed protocols for the key transformations involving this linker.

Boc Deprotection of the Amine Terminus

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add TFA (10-20 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • Redissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG12-alcohol.

Activation of the Hydroxyl Terminus

The terminal hydroxyl group can be activated for subsequent nucleophilic substitution, for example, by conversion to a tosylate.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add TsCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-PEG12-tosylate by column chromatography on silica gel.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Linker Modification cluster_1 Step 2: Deprotection and Final Coupling Start This compound Activate_OH Activate -OH group (e.g., Tosylation) Start->Activate_OH Couple_POI_Ligand Couple to POI Ligand Activate_OH->Couple_POI_Ligand Boc_Linker_POI Boc-Linker-POI Couple_POI_Ligand->Boc_Linker_POI Boc_Deprotection Boc Deprotection Boc_Linker_POI->Boc_Deprotection Amine_Linker_POI H2N-Linker-POI Boc_Deprotection->Amine_Linker_POI Couple_E3_Ligand Couple to E3 Ligase Ligand Amine_Linker_POI->Couple_E3_Ligand Final_PROTAC Final PROTAC Couple_E3_Ligand->Final_PROTAC

Caption: A representative workflow for the synthesis of a PROTAC.

Characterization Data

While a specific ¹H NMR spectrum for this compound is not publicly available, a representative spectrum would exhibit characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the PEG backbone (a broad multiplet between 3.5 and 3.7 ppm), and protons adjacent to the amine and alcohol functionalities.

Conclusion

This compound is a critical building block for the rational design and synthesis of advanced therapeutics like PROTACs and ADCs. Its well-defined structure, dual functionality, and the beneficial properties of the PEG linker provide researchers and drug developers with a powerful tool to create novel and effective medicines. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in various research and development projects.

References

An In-depth Technical Guide to N-Boc-PEG12-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of N-Boc-PEG12-alcohol, a versatile heterobifunctional linker crucial in biomedical research and drug development.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a Boc (tert-butyloxycarbonyl) protected amine.[1] This structure provides water solubility through its hydrophilic PEG chain and offers orthogonal reactivity for sequential conjugation.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C29H59NO14[1][3]
Molecular Weight 645.8 g/mol
CAS Number 159156-95-3
Appearance To be determined; often a viscous oil or solid
Purity Typically >95%
Solubility Soluble in water and most organic solvents
Storage Recommended storage at -20°C

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications:

  • PROTACs (Proteolysis Targeting Chimeras): This molecule is a common building block for the synthesis of PROTACs. The hydroxyl and protected amine groups allow for the sequential attachment of a target protein binder and an E3 ligase ligand. The PEG12 linker itself helps to optimize the spatial orientation of the resulting ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can enhance the solubility and stability of ADCs. By improving the pharmacokinetic profile, PEG linkers can lead to more effective and less toxic targeted cancer therapies.

  • Bioconjugation and Surface Modification: this compound can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and circulation time.

Experimental Protocols

The utility of this compound stems from the selective reactivity of its terminal functional groups. Below are detailed protocols for the two primary transformations.

Boc Group Deprotection to Yield a Free Amine

The Boc protecting group is readily removed under acidic conditions to expose the primary amine. This amine can then be conjugated to molecules containing carboxylic acids or other amine-reactive functional groups.

Experimental Workflow for Boc Deprotection

Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA React Stir at Room Temperature Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate Solvent and Excess TFA Monitor->Evaporate Product Amino-PEG12-alcohol (TFA salt) Evaporate->Product Start This compound in DCM Add_Base Add Triethylamine Start->Add_Base Add_TsCl Add p-Toluenesulfonyl Chloride (TsCl) Add_Base->Add_TsCl React Stir at 0°C to Room Temperature Add_TsCl->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with Water Monitor->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product N-Boc-PEG12-tosylate Purify->Product PROTAC PROTAC Target Binder PEG12 Linker E3 Ligase Ligand TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds Proteasome Proteasome TargetProtein->Proteasome Recognized by E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein Tags Degradation Degradation Proteasome->Degradation Mediates Recycled Recycled Components Degradation->Recycled

References

N-Boc-PEG12-alcohol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 159156-95-3

This technical guide provides an in-depth overview of N-Boc-PEG12-alcohol, a versatile heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals utilizing PEGylation technologies in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, detailed experimental protocols for its use, and a logical workflow for its application in multi-step synthesis.

Core Properties and Specifications

This compound is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain, consisting of 12 ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3] The Boc protecting group provides a stable masking of the primary amine, which can be readily removed under mild acidic conditions to enable subsequent conjugation reactions.[2][3] The terminal hydroxyl group can be activated for reaction with various functional groups.

Physicochemical Data
PropertyValueSource(s)
CAS Number 159156-95-3
Molecular Formula C29H59NO14
Molecular Weight 645.8 g/mol
Purity Typically ≥95-98%
Appearance Varies (often a solid or viscous oil)N/A
Solubility Soluble in aqueous media, DMF, DMSO, CH2Cl2
Storage Conditions -20°C, under inert atmosphere

Key Applications

The unique bifunctional nature of this compound makes it a valuable tool in several areas of research and development:

  • PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing the ternary complex formation and improving the overall properties of the PROTAC molecule.

  • Bioconjugation: After deprotection of the amine and/or activation of the alcohol, this linker can be used to covalently attach to proteins, peptides, antibodies, or other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of biologics by increasing their half-life, solubility, and stability, while reducing immunogenicity.

  • Drug Delivery: The hydrophilic PEG spacer can be incorporated into drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

  • Surface Modification: It can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to reduce non-specific binding and improve biocompatibility.

Experimental Protocols

The following protocols are representative methodologies for the key chemical transformations involving this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Boc Deprotection of the Terminal Amine

This procedure describes the removal of the Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add a solution of TFA in DCM (e.g., a 1:1 mixture of DCM and TFA) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with DCM three times.

  • For applications requiring the free amine (as opposed to the TFA salt), perform a basic work-up:

    • Dissolve the residue in DCM.

    • Wash the organic layer with saturated NaHCO3 solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate under reduced pressure to yield the deprotected Amino-PEG12-alcohol.

Activation of the Terminal Hydroxyl Group via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Boc-PEG12-tosylate. The crude product may be purified by flash column chromatography if necessary.

A similar procedure can be followed using methanesulfonyl chloride (MsCl) to generate the corresponding mesylate, another effective leaving group.

Synthesis of a PROTAC: A Representative Workflow

This protocol outlines the synthesis of a hypothetical PROTAC molecule, demonstrating the sequential use of this compound as a linker. This involves the deprotection of the amine, followed by an amide coupling reaction.

Step 3a: Boc Deprotection (as per Protocol 1)

Follow the procedure outlined in Protocol 1 to obtain Amino-PEG12-alcohol (as the TFA salt). This intermediate is often used directly in the subsequent coupling step.

Step 3b: Amide Coupling with an E3 Ligase Ligand

This step couples the newly exposed amine of the PEG linker to the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • Amino-PEG12-alcohol TFA salt (from Step 3a)

  • E3 Ligase Ligand with a carboxylic acid functional group (1.0 equivalent)

  • HATU (1.2 equivalents) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the Amino-PEG12-alcohol TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours or until completion, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the resulting intermediate (E3 Ligase Ligand-PEG12-alcohol) by preparative HPLC or flash column chromatography.

The terminal alcohol of this intermediate would then be activated (e.g., via tosylation as in Protocol 2) and subsequently coupled to the target protein-binding ligand to complete the PROTAC synthesis.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and the overall workflow for utilizing this compound in a multi-step synthesis, such as for a PROTAC.

Boc_Deprotection_Workflow start This compound reagents TFA, DCM start->reagents Add process Stir at RT (1-2h) Work-up reagents->process Conditions product Amino-PEG12-alcohol process->product Yields

Boc Deprotection of this compound.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: Coupling to E3 Ligase Ligand cluster_2 Part 3: Final PROTAC Assembly A This compound B Boc Deprotection (TFA, DCM) A->B C Amino-PEG12-alcohol (TFA Salt) B->C E Amide Coupling (HATU, DIPEA, DMF) C->E D E3 Ligase Ligand (-COOH) D->E F E3 Ligand-Linker-OH G Alcohol Activation (e.g., TsCl, TEA) F->G H E3 Ligand-Linker-OTs G->H J Final Coupling Reaction H->J I Protein of Interest (POI) Ligand I->J K Final PROTAC Molecule J->K

A generalized workflow for PROTAC synthesis using a Boc-PEG-alcohol linker.

References

Navigating the Aqueous Solubility of N-Boc-PEG12-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG12-alcohol is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal alcohol for further functionalization, a twelve-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG component is crucial for modulating the physicochemical properties of the parent molecule, including its solubility in aqueous media. This technical guide provides an in-depth overview of the aqueous solubility of this compound, addresses the current landscape of available data, and offers a detailed experimental protocol for its determination.

While specific quantitative solubility data for this compound in aqueous solutions is not extensively documented in publicly available literature, the inherent properties of its PEG chain suggest significant aqueous solubility.[1][2] The repeating ethylene glycol units are hydrophilic and capable of hydrogen bonding with water molecules, which generally imparts water solubility to the entire molecule.[1][2] The Boc-protected amine, being more hydrophobic, may slightly counteract this effect, but the overall solubility in aqueous solutions is expected to be high.

Quantitative Solubility Data

As of the latest literature review, specific solubility values (e.g., mg/mL or molarity) for this compound in various aqueous solutions have not been formally published. To aid researchers in their work, the following table is provided as a template to be populated with experimentally determined data.

Aqueous Solvent Temperature (°C) pH Solubility (mg/mL) Molar Solubility (mol/L)
Deionized Water
PBS (Phosphate-Buffered Saline)
Other (Specify)

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions can be influenced by several factors:

  • Temperature: Solubility of most solids in liquids increases with temperature.

  • pH: The pH of the aqueous solution is not expected to have a major impact on the solubility of this compound as it does not have readily ionizable groups in the typical pH range. However, extreme pH values could potentially affect the stability of the molecule.

  • Presence of Salts: The concentration and type of salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of PEGylated compounds.

  • Purity of the Compound: Impurities can affect the observed solubility.

Experimental Protocol for Determining Aqueous Solubility

The following is a detailed methodology for determining the aqueous solubility of this compound using the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound

  • Selected aqueous solvent (e.g., deionized water, PBS)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a sensitive analytical balance for gravimetric analysis.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry container.

      • Transfer a known volume of the filtered supernatant to the container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

      • Once the solvent is completely removed, weigh the container with the dried residue.

      • The difference in weight will give the mass of the dissolved this compound. Calculate the solubility in mg/mL.

    • HPLC Method:

      • Prepare a series of standard solutions of this compound with known concentrations in the same aqueous solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of this compound.

G start Start add_excess Add excess this compound to aqueous solvent start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (e.g., 24-48h) seal_vials->agitate settle Allow excess solid to settle or centrifuge agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant (0.22 µm) withdraw->filter quantify Quantify concentration (Gravimetric or HPLC) filter->quantify calculate Calculate Solubility (mg/mL or M) quantify->calculate end End calculate->end

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

References

An In-depth Technical Guide to N-Boc-PEG12-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-Boc-PEG12-alcohol, a versatile polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in drug development. The guide details its chemical properties, core applications, and provides in-depth experimental protocols for its use in synthesizing advanced bioconjugates.

Core Properties of this compound

This compound is a monodisperse PEG linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group. This heterobifunctional structure allows for sequential and controlled conjugation to different molecules. The PEG chain, consisting of 12 ethylene glycol units, imparts significant hydrophilicity to the molecules it is incorporated into, which can enhance the solubility and pharmacokinetic properties of therapeutic agents.[1]

PropertyValueReference
Molecular Formula C29H59NO14[1]
Molecular Weight 645.8 g/mol [1]
CAS Number 159156-95-3[1]
Appearance Pale yellow or colorless oil[]
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Recommended at -20°C
Applications in Drug Development

The primary application of this compound is as a flexible linker in the construction of complex therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is crucial for the efficacy of a PROTAC, as its length and composition influence the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase). This compound serves as a versatile starting material for PROTAC linkers due to its defined length, flexibility, and the orthogonal reactivity of its functional groups. The hydroxyl group can be activated for conjugation to a ligand for the protein of interest (POI), while the Boc-protected amine can be deprotected to react with a ligand for an E3 ligase.

Antibody-Drug Conjugates (ADCs):

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site. While less common than in PROTACs, PEG linkers like this compound can be incorporated into ADC design to improve solubility and pharmacokinetic properties.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the primary application of linkers derived from this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Recycled_E3 E3 Ligase (Recycled) Ternary->Recycled_E3 Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for the derivatization of this compound and its subsequent use in the synthesis of a PROTAC.

Activation of the Hydroxyl Group: Synthesis of N-Boc-PEG12-O-mesylate

To enable conjugation to a POI ligand, the terminal hydroxyl group of this compound is first activated as a good leaving group, such as a mesylate.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-PEG12-O-mesylate.

Synthesis of a PROTAC: A Representative Workflow

The following workflow outlines the synthesis of a PROTAC using a functionalized N-Boc-PEG12 linker. This process involves the sequential conjugation of the linker to a POI ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow PEG_OH This compound PEG_OMs N-Boc-PEG12-O-Mesylate PEG_OH->PEG_OMs 1. Activation MsCl MsCl, TEA POI_Ligand POI Ligand (with nucleophile, e.g., -OH, -NH2) Linker_POI N-Boc-Linker-POI Conjugate Deprotection TFA or HCl in Dioxane Amine_Linker_POI H2N-Linker-POI Conjugate E3_Ligand E3 Ligase Ligand (with carboxylic acid) Final_PROTAC Final PROTAC (E3-Linker-POI) Coupling_Agent HATU, DIPEA PEG_OMs->Linker_POI 2. Conjugation to POI Ligand Linker_POI->Amine_Linker_POI 3. Boc Deprotection Amine_Linker_POI->Final_PROTAC 4. Conjugation to E3 Ligand

Caption: Experimental workflow for the synthesis of a PROTAC using this compound.

Step-by-Step Protocol for PROTAC Synthesis:

2.1. Conjugation of the Linker to the POI Ligand

This step involves the nucleophilic substitution of the mesylate group by a suitable nucleophile on the POI ligand (e.g., a phenol or an amine).

Procedure:

  • Dissolve the POI ligand (1.0 eq) and N-Boc-PEG12-O-mesylate (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-Boc-Linker-POI conjugate.

2.2. Boc Deprotection

The Boc protecting group is removed to expose the primary amine for conjugation to the E3 ligase ligand.

Procedure:

  • Dissolve the N-Boc-Linker-POI conjugate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine is often obtained as a TFA or HCl salt and can be used in the next step without further purification.

2.3. Conjugation to the E3 Ligase Ligand

The final step involves forming an amide bond between the deprotected amine of the linker-POI conjugate and a carboxylic acid on the E3 ligase ligand.

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the H2N-Linker-POI conjugate (TFA or HCl salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

This guide provides a foundational understanding and practical protocols for the utilization of this compound in the development of advanced therapeutics. Researchers should note that the described reaction conditions may require optimization based on the specific properties of the ligands being used.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the tert-Butyloxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its widespread use is a testament to its reliability, ease of introduction, and, most critically, its selective removal under mild acidic conditions.[3] This technical guide provides a comprehensive examination of the Boc protecting group, detailing its core principles, mechanistic pathways, quantitative data on its application, and detailed experimental protocols.

Core Principles of the Boc Protecting Group

The primary role of the Boc group is to act as a temporary shield for amine functionalities.[4] By converting a nucleophilic and basic amine into a non-nucleophilic carbamate, the Boc group prevents unwanted side reactions during subsequent synthetic steps.[5] This protection strategy is fundamental to multi-step syntheses where precise control over reactivity is paramount.

The Boc group's stability in the presence of most nucleophiles and bases makes it an ideal orthogonal partner to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is a key principle in complex synthetic strategies, like Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection of one group while others remain intact.

Data Presentation: A Quantitative Overview

The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is critical for its practical application. The following tables summarize typical reaction conditions and yields for the Boc protection and deprotection of various amine substrates.

Table 1: Boc Protection of Amines with Di-tert-butyl Dicarbonate ((Boc)₂O)

Amine TypeBase (optional)SolventTemperatureTimeYield (%)Reference(s)
Primary AliphaticTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 4 h>95
Primary AromaticNoneMethanol/WaterRoom Temperature8 - 12 min90-98
Secondary AliphaticTEADichloromethane (DCM)Room Temperature2 - 8 h>90
Secondary Aromatic4-DMAPAcetonitrileRoom Temperature12 - 24 h85-95

Table 2: Boc Deprotection of N-Boc-Protected Amines

Substrate TypeAcid ReagentSolventTemperatureTimeYield (%)Reference(s)
N-Boc Aliphatic AmineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature0.5 - 2 h>95
N-Boc Aromatic AmineHydrochloric Acid (4M in Dioxane)1,4-DioxaneRoom Temperature1 - 4 h>90
N-Boc Heterocyclic AmineOxalyl ChlorideMethanolRoom Temperature1 - 4 hup to 90
N-Boc Amine (Thermal)WaterWater90-100 °C< 15 min>90

Mandatory Visualization: Mechanistic Pathways and Workflows

Boc Protection of a Primary Amine

The introduction of the Boc group typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).

Boc_Protection cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Boc-protected Amine) Intermediate->Product Collapse of Intermediate Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of a primary amine.

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is readily achieved under acidic conditions, regenerating the free amine.

Boc_Deprotection cluster_start Starting Material Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H_plus H⁺ (Acid) H_plus->Protonated_Boc Protonation Free_Amine R-NH₃⁺ Protonated_Boc->Free_Amine Fragmentation Carbocation tert-Butyl Cation Protonated_Boc->Carbocation CO2 CO₂ Protonated_Boc->CO2 Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc protecting group is integral to one of the foundational strategies of solid-phase peptide synthesis.

Boc_SPPS_Cycle Start Start: Resin-Bound Amino Acid (N-α-Boc protected) Deprotection 1. Deprotection: Remove Boc group (e.g., 25-50% TFA in DCM) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Neutralization 3. Neutralization: (e.g., 5-10% DIEA in DCM) Washing1->Neutralization Washing2 4. Washing Neutralization->Washing2 Coupling 5. Coupling: Add next Boc-protected amino acid + coupling reagent Washing2->Coupling Washing3 6. Washing Coupling->Washing3 Repeat Repeat for next amino acid Washing3->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage: (e.g., HF) Repeat->Cleavage Final Step

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

General Protocol for Boc Protection of a Primary Aliphatic Amine

Materials:

  • Primary aliphatic amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM (to a concentration of approximately 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

General Protocol for TFA-Mediated Boc Deprotection

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (or other suitable organic solvent for extraction)

Procedure:

  • Dissolve the N-Boc protected amine in DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically a 25-50% solution in DCM, or 10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Protocol for a Manual Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU)

Procedure:

  • Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Wash the peptide-resin with DCM.

    • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes at room temperature.

    • Filter the resin and wash thoroughly with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.

    • Monitor the completion of the reaction (e.g., using the ninhydrin test).

  • Washing:

    • Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each amino acid to be added to the peptide chain. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically performed using a strong acid like anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive and must be handled with specialized equipment and procedures.

References

The Functional Core of N-Boc-PEG12-alcohol: An In-depth Technical Guide to its Role as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery systems, the thoughtful selection of a linker molecule is paramount to the efficacy and safety of the final therapeutic agent. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have emerged as a cornerstone technology. This technical guide provides a comprehensive examination of the function of the N-Boc-PEG12-alcohol spacer, a discrete PEG linker increasingly utilized in the development of sophisticated biomolecules, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

The Multifaceted Role of the PEG12 Spacer

This compound is a heterobifunctional linker composed of a twelve-unit polyethylene glycol chain, a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal hydroxyl group. This specific architecture endows it with a unique set of properties that address several critical challenges in drug development.

Enhancing Solubility and Mitigating Aggregation

A primary function of the PEG12 spacer is to impart hydrophilicity to the overall conjugate. Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation of the final ADC product. This aggregation can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation. The hydrophilic nature of the PEG12 chain effectively shields the hydrophobic drug, improving the solubility and stability of the ADC in aqueous environments.[1][2]

Optimizing Pharmacokinetic Profiles

The inclusion of a PEG spacer significantly influences the pharmacokinetic (PK) properties of a bioconjugate. The PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius. This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC). This prolonged circulation provides a greater opportunity for the therapeutic to reach its target site.

Quantitative Impact of PEG Spacer Length on ADC Performance

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from studies comparing ADCs with varying PEG spacer lengths.

PEG Spacer LengthClearance (mL/day/kg)Exposure (AUC) (µg*h/mL)In Vivo Half-Life (h)Reference
PEG21003,500-[3]
PEG41605,600-[3]
PEG82809,800-[3]
PEG12 280 10,000 -
PEG2429010,000-

Table 1: Comparison of Pharmacokinetic Parameters of ADCs with Different PEG Spacer Lengths. Data synthesized from a study on PEGylated glucuronide-MMAE linkers.

ConjugateIn Vitro Cytotoxicity (IC50, nM)Reference
No PEG~5
4 kDa PEG31.9
10 kDa PEG111.3

Table 2: Impact of PEGylation on In Vitro Cytotoxicity of an Affibody-Based Drug Conjugate. While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can slightly decrease in vitro potency.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the synthesis of an antibody-drug conjugate.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Amino-PEG12-alcohol.

Activation of the Hydroxyl Group and Conjugation to a Payload

Objective: To activate the terminal hydroxyl group of the PEG spacer for subsequent conjugation to a payload molecule (e.g., a cytotoxic drug with a carboxylic acid group).

Materials:

  • Amino-PEG12-alcohol

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the payload and NHS (or HOBt) in anhydrous DMF under an inert atmosphere.

  • Add DCC (or HATU) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.

  • In a separate flask, dissolve the deprotected Amino-PEG12-alcohol in anhydrous DMF.

  • Add the solution of Amino-PEG12-alcohol to the activated payload solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the resulting payload-PEG12-amine can be purified by preparative HPLC.

Conjugation to a Thiolated Antibody

Objective: To conjugate the maleimide-activated payload-PEG12 linker to a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Payload-PEG12-maleimide (prepared by reacting the amine of the payload-PEG12 with a maleimide-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction: Dissolve the mAb in PBS. Add a 5-10 fold molar excess of TCEP or DTT and incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess reducing agent by passing the solution through a desalting SEC column equilibrated with PBS.

  • Conjugation: Immediately add a 5-10 fold molar excess of the payload-PEG12-maleimide dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the reduced antibody solution.

  • Incubate the reaction mixture at 4°C overnight with gentle stirring.

  • Purification of ADC: Purify the resulting ADC from unreacted payload-linker and other small molecules using an SEC column.

  • Characterization: Characterize the purified ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by mass spectrometry to confirm the identity and purity of the conjugate.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an antibody-drug conjugate utilizing a PEG12 linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization Boc_Deprotection Boc Deprotection of this compound Hydroxyl_Activation Hydroxyl Activation & Payload Conjugation Boc_Deprotection->Hydroxyl_Activation Amino-PEG12-alcohol Maleimide_Activation Maleimide Activation Hydroxyl_Activation->Maleimide_Activation Payload-PEG12-amine Conjugation Conjugation Maleimide_Activation->Conjugation Payload-PEG12-maleimide mAb_Reduction Antibody Reduction mAb_Reduction->Conjugation Reduced mAb Purification Purification (SEC) Conjugation->Purification Characterization Characterization (UV-Vis, MS) Purification->Characterization Purified ADC

Caption: Experimental workflow for ADC synthesis and purification.

Signaling Pathway Targeted by a HER2-ADC

This diagram depicts the mechanism of action of a HER2-targeted ADC, which often utilizes a PEG linker for optimal performance.

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC HER2-ADC (with PEG12 Linker) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Cytotoxic Payload

Caption: Mechanism of action of a HER2-targeted ADC.

Conclusion

The this compound is a versatile and highly functional spacer that plays a critical role in modern drug development. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible platform for bioconjugation makes it an invaluable tool for researchers and scientists. The rational incorporation of a PEG12 spacer, as detailed in this guide, can significantly contribute to the creation of more effective and safer targeted therapeutics. Through a clear understanding of its functions and the application of robust experimental protocols, the full potential of this linker can be harnessed to advance the next generation of biopharmaceuticals.

References

An In-depth Technical Guide to the Safety and Handling of N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-PEG12-alcohol, a commonly used PEG linker in research and drug development. The information is compiled to ensure safe laboratory practices and to mitigate potential hazards.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a Boc-protected amine. Its hydrophilic PEG spacer enhances solubility in aqueous media.[1][2] The Boc group can be removed under mild acidic conditions to yield a free amine, while the hydroxyl group allows for further chemical modifications.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159156-95-3[1]
Molecular Formula C29H59NO14
Molecular Weight 645.8 g/mol
Purity Typically >95% or >98%
Appearance Not specified, but many PEG acids are low-melting solids
Solubility Soluble in water, DMSO, DCM, DMF

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 -1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 14
Rotatable Bond Count 38
Exact Mass 645.39355556 Da
Monoisotopic Mass 645.39355556 Da
Topological Polar Surface Area 160 Ų
Heavy Atom Count 44

Hazard Identification and Safety Precautions

General Handling Precautions:

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Avoid breathing dust, mist, gas, or vapors.

  • Avoid the creation of dust when handling.

  • Keep away from ignition sources such as sparks or open flames.

  • Use non-sparking tools.

  • Prevent dust accumulation.

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate, wear an appropriate respirator.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation occurs.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Temperature: Store at -20°C for long-term stability.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers. For ease of handling, a stock solution can be made by dissolving the reagent in anhydrous DMSO or DMF.

  • Inert Atmosphere: To minimize exposure to air and moisture, store stock solutions under an inert gas like argon or nitrogen. Before opening, allow the reagent bottle to come to room temperature to prevent moisture condensation.

Accidental Release and Disposal

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Avoid dust formation.

  • Do not touch or walk through spilled material.

  • Use personal protective equipment.

  • Vacuum or sweep up the material and place it in a designated, labeled waste container.

  • Prevent entry into waterways, sewers, basements, or confined areas.

Disposal:

  • Dispose of waste material via a licensed waste disposal contractor in accordance with local, state, and federal regulations.

  • Do not reuse the container.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No specific data is available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction React->Quench Waste Collect Waste Quench->Waste Dispose Dispose via Licensed Contractor Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Weigh PPE->Dissolve PPE->React PPE->Quench PPE->Waste PPE->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to N-Boc-PEG12-alcohol for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of N-Boc-PEG12-alcohol, a valuable tool for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, commercial availability, and key applications, with a focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and visual workflows to facilitate its practical implementation in the laboratory.

Properties and Commercial Availability of this compound

This compound is a heterobifunctional linker molecule characterized by a polyethylene glycol (PEG) chain of 12 ethylene glycol units. One terminus of the PEG chain is capped with a tert-butyloxycarbonyl (Boc)-protected amine, while the other end features a terminal alcohol group. The PEG chain imparts increased hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1][2] The Boc protecting group can be readily removed under acidic conditions to liberate a primary amine, which is then available for conjugation.[1][2] The terminal hydroxyl group can be activated or modified for subsequent reactions.

Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the key quantitative data from various suppliers.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityCAS NumberStorage Conditions
CD BioparticlesCDPB-04523645.8>95%159156-95-3-20°C
BroadPharmBP-21601645.8>98%159156-95-3-20°C
MedchemExpressHY-141193645.78Not Specified2218463-36-4Not Specified
Glyco MindSynthGMSL-1219645.8>95%159156-95-3Not Specified
RuiaoBioNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Application in PROTAC Synthesis: An Experimental Workflow

A primary application of this compound is in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for optimal ternary complex formation and degradation efficacy. The following sections outline a generalized experimental workflow for synthesizing a PROTAC using this compound.

This protocol is adapted from procedures for structurally similar PEG linkers and provides a solid foundation for the synthesis of PROTACs. Optimization of reaction conditions may be necessary for specific target proteins and E3 ligase ligands.

Step 1: Activation of the Terminal Alcohol

The initial step involves the activation of the terminal hydroxyl group of this compound to create a good leaving group for the subsequent coupling with a ligand for the protein of interest (POI). A common method is tosylation.

G cluster_0 Step 1: Alcohol Activation NBoc This compound Reaction1 Tosylation NBoc->Reaction1 TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Anhydrous DCM Solvent1->Reaction1 ActivatedLinker N-Boc-PEG12-OTs Reaction1->ActivatedLinker

Caption: Activation of this compound via tosylation.

Experimental Protocol: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-PEG12-OTs.

Step 2: Coupling with the POI Ligand

The activated linker is then coupled to the ligand that binds to the protein of interest. This is typically achieved through a nucleophilic substitution reaction.

G cluster_1 Step 2: POI Ligand Coupling ActivatedLinker N-Boc-PEG12-OTs Reaction2 Nucleophilic Substitution ActivatedLinker->Reaction2 POILigand POI Ligand (with nucleophile, e.g., -OH, -NH2) POILigand->Reaction2 Base2 Base (e.g., K2CO3) Base2->Reaction2 Solvent2 Anhydrous DMF Solvent2->Reaction2 POILinker POI-Linker Conjugate Reaction2->POILinker

Caption: Coupling of the activated linker with the POI ligand.

Experimental Protocol: Coupling of N-Boc-PEG12-OTs to a POI Ligand

  • Dissolve the POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (3.0 eq).

  • Add the activated linker, N-Boc-PEG12-OTs (1.2 eq).

  • Stir the reaction at an elevated temperature (e.g., 60-80°C) and monitor by LC-MS.

  • After completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Boc Deprotection

The Boc protecting group is removed to expose the primary amine, which will then be coupled to the E3 ligase ligand.

G cluster_2 Step 3: Boc Deprotection POILinker POI-Linker Conjugate Reaction3 Acidic Hydrolysis POILinker->Reaction3 Acid Acid (e.g., TFA) Acid->Reaction3 Solvent3 DCM Solvent3->Reaction3 DeprotectedLinker POI-Linker-NH2 Reaction3->DeprotectedLinker

Caption: Removal of the Boc protecting group.

Experimental Protocol: Boc Deprotection

  • Dissolve the POI-linker conjugate (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine is often used in the next step without further purification.

Step 4: Coupling with the E3 Ligase Ligand

The final step is the formation of the PROTAC molecule by coupling the deprotected linker-POI conjugate with a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). This is typically achieved through an amide bond formation.

G cluster_3 Step 4: E3 Ligase Ligand Coupling DeprotectedLinker POI-Linker-NH2 Reaction4 Amide Coupling DeprotectedLinker->Reaction4 E3Ligand E3 Ligase Ligand (with -COOH) E3Ligand->Reaction4 CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction4 Base3 Base (e.g., DIPEA) Base3->Reaction4 Solvent4 Anhydrous DMF Solvent4->Reaction4 PROTAC Final PROTAC Molecule Reaction4->PROTAC

Caption: Final amide coupling to form the PROTAC molecule.

Experimental Protocol: Amide Coupling to Form the PROTAC

  • Dissolve the E3 ligase ligand (with a carboxylic acid moiety, 1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected POI-linker-amine conjugate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound is a highly versatile and commercially available PEG linker that plays a significant role in modern drug development, particularly in the rapidly advancing field of targeted protein degradation. Its favorable physicochemical properties and straightforward reactivity make it an excellent choice for the synthesis of PROTACs and other bioconjugates. The detailed experimental workflows and protocols provided in this guide are intended to empower researchers to effectively utilize this valuable chemical tool in their pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-Boc-PEG12-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG12-alcohol is a versatile, monodisperse polyethylene glycol (PEG) linker used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and nanoparticles. The process of covalently attaching PEG chains, known as PEGylation, can enhance solubility, extend circulation half-life, and reduce the immunogenicity of the conjugated biomolecule.[1] This linker features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc). This bifunctional nature allows for a variety of conjugation strategies. The Boc group provides a stable protecting group for the amine that can be readily removed under mild acidic conditions, enabling sequential and site-specific conjugation.[2][3] The terminal hydroxyl group can be activated for reaction with various functional groups on a target biomolecule.

This document provides detailed protocols for the bioconjugation of this compound to biomolecules containing accessible carboxylic acid groups. The described methodology follows a two-step process:

  • Activation of the Biomolecule: The carboxylic acid groups on the biomolecule (e.g., protein, nanoparticle) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Deprotection and Conjugation: The Boc protecting group on this compound is removed to yield a primary amine, which then reacts with the activated carboxyl groups on the biomolecule to form a stable amide bond.

Data Presentation

The following table summarizes representative quantitative data for a typical two-step bioconjugation process involving the activation of a biomolecule and conjugation with an amine-terminated PEG linker. These values are illustrative and will require optimization for specific applications.

ParameterValueMethod of Analysis
Biomolecule Activation
Molar Ratio (Biomolecule:EDC:NHS)1:10:20N/A
Activation Time15 - 30 minutesN/A
Boc Deprotection
Deprotection ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)
Reaction Time30 - 60 minutesTLC, LC-MS
Deprotection Efficiency>95%NMR, LC-MS
Conjugation
Molar Ratio (Activated Biomolecule:Amine-PEG)1:5 to 1:20N/A
Reaction Time2 - 4 hours at RT or overnight at 4°C
Conjugation Efficiency (Yield)60 - 85%SDS-PAGE, SEC-HPLC
Purification
Purity of Final Conjugate>95%SEC-HPLC, IEX Chromatography
Characterization
Degree of PEGylation1 - 3 PEG chains per biomoleculeMALDI-TOF MS, SDS-PAGE

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule with accessible carboxyl groups (e.g., protein, carboxylated nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)

Protocol 1: Activation of Carboxyl Groups on a Biomolecule

This protocol describes the activation of carboxyl groups on a protein or other biomolecule using EDC and NHS to form an amine-reactive NHS ester.

  • Preparation of Biomolecule: Dissolve the biomolecule in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Add a 10- to 20-fold molar excess of EDC and NHS to the biomolecule solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Purification of Activated Biomolecule (Optional but Recommended):

    • Remove excess EDC, NHS, and byproducts by immediately passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

    • The activated biomolecule is now ready for conjugation.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine.

  • Dissolution: Dissolve this compound in anhydrous DCM.

  • Deprotection: Add an equal volume of Boc Deprotection Solution (50% TFA in DCM) to the PEG solution.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization: Re-dissolve the residue in a small amount of DCM and add Neutralization Buffer to neutralize any residual TFA.

  • Final Solvent Removal: Evaporate the solvent to obtain the amine-terminated PEG12-alcohol (H2N-PEG12-OH). The product should be used immediately or stored under inert gas at -20°C.

Protocol 3: Conjugation of Amine-PEG12-alcohol to Activated Biomolecule

This protocol describes the reaction of the deprotected H2N-PEG12-OH with the NHS-activated biomolecule.

  • Dissolution of PEG: Dissolve the deprotected H2N-PEG12-OH in Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the H2N-PEG12-OH solution to the activated biomolecule solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG and quenching reagents by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). The choice of method will depend on the properties of the biomolecule.[4][]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight due to PEGylation.

    • Use MALDI-TOF mass spectrometry to determine the degree of PEGylation.

    • Use SEC-HPLC to assess the purity of the final conjugate.

Mandatory Visualization

Bioconjugation_Workflow A Start: this compound and Biomolecule (-COOH) B Step 1: Boc Deprotection (TFA/DCM) A->B Deprotection D Step 2: Biomolecule Activation (EDC/NHS) A->D Activation C H2N-PEG12-alcohol B->C F Step 3: Conjugation (Amide Bond Formation) C->F E Activated Biomolecule (-CO-NHS) D->E E->F G Crude Conjugate F->G H Step 4: Purification (SEC/IEX) G->H Purify I Purified Biomolecule-PEG12-NH2 H->I J Step 5: Characterization (SDS-PAGE, MS, HPLC) I->J Analyze K Final Characterized Conjugate J->K

Caption: Experimental workflow for this compound bioconjugation.

Reaction_Scheme cluster_activation Biomolecule Activation cluster_deprotection PEG Deprotection cluster_conjugation Conjugation Biomolecule_COOH Biomolecule-COOH EDC_NHS + EDC, NHS Activated_Biomolecule Biomolecule-CO-NHS Conjugate Biomolecule-CO-NH-PEG12-OH Activated_Biomolecule->Conjugate Amide Bond Formation Boc_PEG_OH Boc-NH-PEG12-OH TFA + TFA Amine_PEG_OH H2N-PEG12-OH Amine_PEG_OH->Conjugate

Caption: Chemical reaction scheme for the two-step bioconjugation.

References

Application Notes and Protocols: Esterification of N-Boc-PEG12-alcohol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG12-alcohol is a versatile polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and materials science. Its structure features a terminal hydroxyl group amenable to esterification, a discrete PEG12 linker that imparts hydrophilicity and biocompatibility, and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine allows for subsequent deprotection and further functionalization, making it a valuable building block for creating complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces.

The esterification of this compound with carboxylic acids is a fundamental transformation that enables the covalent attachment of a wide array of molecules, including small molecule drugs, targeting ligands, and imaging agents. The choice of esterification method is critical to ensure high yields and purity, especially when working with sensitive substrates. This document provides detailed application notes and protocols for two of the most effective and commonly employed methods for this transformation: the Steglich esterification and the Mitsunobu reaction.

Application Notes

The selection of an appropriate esterification method for this compound depends on the specific carboxylic acid substrate, including its steric hindrance, electronic properties, and the presence of other functional groups.

Steglich Esterification: This method is a mild and efficient procedure for forming ester bonds using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] It is particularly well-suited for substrates that are sensitive to acidic conditions.[3] The reaction proceeds at room temperature and generally provides good to excellent yields.[1] A key consideration when using DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which can be removed by filtration.[3] EDC, being water-soluble, offers an advantage in purification as its urea byproduct can be removed by aqueous extraction.

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of alcohols to esters under mild, neutral conditions using a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its high reliability and proceeds with complete inversion of stereochemistry at the alcohol center, which is a critical consideration for chiral alcohols. It is effective for a broad range of carboxylic acids, including those with higher pKa values. However, purification can sometimes be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Data Presentation: Comparison of Esterification Methods

The following tables summarize typical reaction conditions and reported yields for the esterification of alcohols, including examples relevant to PEGylated compounds, using the Steglich and Mitsunobu reactions.

Carboxylic AcidAlcohol SubstrateCoupling Agent/ReagentsSolventTemperatureTime (h)Yield (%)Reference
N-Boc-L-valinePolypropionate fragment with terminal -OHEDC, Hunig's base, HATUNot specifiedNot specifiedNot specified79
(E)-4-methoxy cinnamic acidDiol derived from D-mannofuranoseDIC, DMAPAnhydrous DCMNot specifiedNot specified81
Carboxylic acid 210Secondary alcohol (±)-209DCC, DMAPDCMNot specifiedNot specified83
Carboxylic acid 140Secondary alcohol 139DCC, DMAPNot specifiedNot specifiedNot specified88
Benzoic AcidCholestane-3β-olDEAD, TPPNot specifiedNot specifiedNot specified80
Carboxylic acid 206Alcohol 205DEAD, PPh3TolueneRoom Temp689
Diastereomer 41Intramolecular alcoholDEAD, PPh3Not specifiedNot specifiedNot specified92 (for cyclization)

Experimental Protocols

Protocol 1: Steglich Esterification of this compound with a Generic Carboxylic Acid

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-PEG12-ester.

Protocol 2: Mitsunobu Reaction of this compound with a Generic Carboxylic Acid

This protocol provides a general method for the esterification of this compound with a carboxylic acid using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct. Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-Boc-PEG12-ester.

Visualizations

Steglich_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium DCU DCU (byproduct) DMAP DMAP DMAP->Acyl_Pyridinium catalyst Ester N-Boc-PEG12-Ester (PEG-O-CO-R) Acyl_Pyridinium->Ester Acyl_Pyridinium->DCU forms PEG_Alcohol This compound (PEG-OH) PEG_Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Alkoxyphosphonium Salt Betaine->Oxyphosphonium ReducedDEAD Reduced DEAD (byproduct) Betaine->ReducedDEAD PEG_Alcohol This compound (PEG-OH) PEG_Alcohol->Oxyphosphonium CarboxylicAcid Carboxylic Acid (R-COOH) Ester N-Boc-PEG12-Ester (PEG-O-CO-R) CarboxylicAcid->Ester attacks Oxyphosphonium->Ester PPh3O PPh3=O (byproduct) Oxyphosphonium->PPh3O

Caption: Mechanism of the Mitsunobu Reaction.

Experimental_Workflow Start Start: Dissolve Reactants Reaction Add Coupling Agents/ Reagents and Stir Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup/ Filtration Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure Ester Characterization->End

Caption: General Experimental Workflow for Esterification.

References

Application Notes and Protocols for Protein PEGylation with N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, enhanced solubility, and greater stability against proteolytic degradation.[1][2][3]

N-Boc-PEG12-alcohol is a discrete PEG (dPEG®) linker featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This reagent allows for a two-stage functionalization strategy. First, the hydroxyl group can be activated for covalent attachment to a protein. Following PEGylation, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation, for example, to a targeting ligand or another therapeutic agent. This application note provides detailed protocols for the activation of this compound, its conjugation to a model protein, and the subsequent characterization and deprotection of the PEGylated conjugate.

Materials and Reagents

  • This compound

  • Protein to be PEGylated (e.g., Lysozyme, BSA)

  • 4-Nitrophenyl chloroformate (NPC)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Trifluoroacetic acid (TFA)

  • Size-Exclusion Chromatography (SEC) column

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-Q-TOF)

  • Standard laboratory glassware and equipment

Experimental Protocols

Stage 1: Activation of this compound with 4-Nitrophenyl Chloroformate

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl carbonate.

Protocol:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of 4-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the activated N-Boc-PEG12-p-nitrophenyl carbonate by adding the concentrated solution to cold diethyl ether.

  • Isolation: Collect the precipitate by filtration and dry under vacuum.

Stage 2: Conjugation of Activated N-Boc-PEG12-p-nitrophenyl carbonate to a Protein

This protocol outlines the conjugation of the activated PEG reagent to a protein containing free amine groups (e.g., lysine residues or the N-terminus).

Protocol:

  • Protein Preparation: Dissolve the protein (1 equivalent) in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • PEG Addition: Add the activated N-Boc-PEG12-p-nitrophenyl carbonate (1.5-5 equivalents) to the protein solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like DMF or ACN.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The optimal reaction time may need to be determined empirically for each specific protein.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted activated PEG.

Stage 3: Purification of the Boc-Protected PEGylated Protein

Purification is crucial to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.

Protocol:

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with a buffer appropriate for the protein's stability (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the SEC column.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein due to its larger hydrodynamic radius.

  • Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Stage 4: N-Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group from the PEGylated protein to expose the terminal primary amine.

Protocol:

  • Dissolution: Dissolve the purified Boc-protected PEGylated protein in a solution of 25-50% trifluoroacetic acid (TFA) in DCM. The reaction is typically initiated at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress to ensure complete deprotection without protein degradation.

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected PEGylated protein using SEC or RP-HPLC to remove any remaining TFA and byproducts.

Data Presentation

The following tables summarize key parameters and expected outcomes for the PEGylation and deprotection processes.

Table 1: Reaction Conditions for this compound Activation and Protein Conjugation

ParameterActivation of this compoundProtein Conjugation
Key Reagents This compound, 4-Nitrophenyl chloroformate, TriethylamineActivated N-Boc-PEG12-p-nitrophenyl carbonate, Protein
Solvent/Buffer Anhydrous Dichloromethane (DCM)0.1 M Sodium Bicarbonate Buffer, pH 8.5
Molar Ratio PEG-OH:NPC:TEA = 1:1.2:1.5Activated PEG:Protein = 1.5-5:1
Temperature Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-12 hours
Expected Product N-Boc-PEG12-p-nitrophenyl carbonateBoc-protected PEGylated Protein

Table 2: N-Boc Deprotection Conditions

ParameterValue/Condition
Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Expected Outcome Deprotected PEGylated Protein with a terminal primary amine

Table 3: Characterization of PEGylated Protein

Analytical TechniqueInformation ObtainedExpected Outcome
SDS-PAGE Apparent molecular weight increaseA band shift to a higher apparent molecular weight compared to the native protein.
SEC-MALS Absolute molecular weight, Degree of PEGylation, Aggregation stateDetermination of the number of PEG chains attached per protein molecule and detection of any aggregates.[4][5]
Mass Spectrometry (ESI-MS) Precise molecular weight of the conjugate, Confirmation of PEGylationA mass spectrum showing a distribution of species corresponding to different degrees of PEGylation.
RP-HPLC Purity and separation of isomersA chromatogram indicating the purity of the PEGylated protein and potentially separating positional isomers.

Visualizations

experimental_workflow cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_purification1 Stage 3: Purification cluster_deprotection Stage 4: Deprotection cluster_final_purification Final Purification & Analysis A This compound B Activate with 4-Nitrophenyl Chloroformate A->B C Activated N-Boc-PEG12-p-nitrophenyl carbonate B->C E Conjugation Reaction C->E D Protein D->E F Boc-Protected PEGylated Protein Mixture E->F G Size-Exclusion Chromatography (SEC) F->G H Purified Boc-Protected PEGylated Protein G->H I N-Boc Deprotection (TFA/DCM) H->I J Deprotected PEGylated Protein I->J K Final Purification (SEC/HPLC) J->K L Characterization (MS, SEC-MALS) K->L M Final PEGylated Protein L->M activation_pathway start N-Boc-PEG12-OH activator + 4-Nitrophenyl chloroformate + Triethylamine start->activator intermediate Activated N-Boc-PEG12- O-C(=O)-O-Ph-NO2 activator->intermediate protein Protein-NH2 intermediate->protein Conjugation conjugate Boc-NH-PEG12-C(=O)-NH-Protein protein->conjugate deprotection + TFA conjugate->deprotection final_product H2N-PEG12-C(=O)-NH-Protein deprotection->final_product

References

Application Notes and Protocols for N-Boc-PEG12-alcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-PEG12-alcohol as a versatile linker in the development of targeted drug delivery systems. Detailed protocols for the formulation of targeted nanoparticles and their subsequent characterization are provided to guide researchers in their experimental design.

Introduction to this compound

This compound is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the construction of sophisticated drug delivery vehicles. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a hydroxyl group at the other, connected by a 12-unit PEG spacer, offers several advantages in the field of nanomedicine. The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under mild acidic conditions to reveal a primary amine. This amine can then be conjugated to targeting ligands, such as antibodies or small molecules, enabling the specific recognition of cancer cells or other diseased tissues. The terminal hydroxyl group can be activated or modified to facilitate conjugation to nanoparticle surfaces or drug molecules. The hydrophilic PEG spacer imparts "stealth" characteristics to the nanoparticles, reducing non-specific protein adsorption and prolonging circulation time in the bloodstream, thereby enhancing the probability of reaching the target site.

Key Applications in Targeted Drug Delivery

The unique properties of this compound make it a valuable tool for a variety of targeted drug delivery strategies, including:

  • Active Targeting: The deprotected amine can be conjugated to targeting moieties like antibodies (for antibody-drug conjugates or immunoliposomes), peptides (e.g., RGD), or small molecules (e.g., folic acid) to direct nanoparticles to specific receptors overexpressed on diseased cells.

  • "Stealth" Nanoparticle Formulation: The PEG chain provides a hydrophilic shield on the nanoparticle surface, which minimizes opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • PROTACs Synthesis: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein to induce its degradation.

Quantitative Data Summary for Targeted Nanoparticle Systems

The following tables summarize typical characterization data for targeted nanoparticle systems functionalized with PEG linkers. While specific data for this compound is not always available in the literature, the presented data for similar PEGylated systems provide a valuable reference for expected outcomes.

Table 1: Physicochemical Characterization of Folate-Targeted Polymeric Nanoparticles

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Non-targeted Nanoparticles155 ± 5.20.15 ± 0.02-15.8 ± 1.110.2 ± 0.885.3 ± 4.1
Folate-Targeted Nanoparticles162 ± 6.10.17 ± 0.03-18.3 ± 1.59.8 ± 0.782.1 ± 3.8

Data are representative and compiled from various sources for illustrative purposes.

Table 2: In Vitro Drug Release Profile of Doxorubicin from HER2-Targeted Immunoliposomes

Time (hours)Non-targeted Liposomes (% Cumulative Release)HER2-Targeted Immunoliposomes (% Cumulative Release)
15.2 ± 0.54.8 ± 0.4
615.8 ± 1.214.5 ± 1.1
1225.1 ± 1.823.9 ± 1.5
2440.3 ± 2.538.7 ± 2.1
4865.7 ± 3.163.2 ± 2.9

Data are representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The product will be more polar.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For applications requiring the free amine (and not the TFA salt), dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the amino-PEG12-alcohol.

Protocol 2: Formulation of Folate-Targeted Polymeric Nanoparticles

This protocol outlines the preparation of folate-targeted nanoparticles using a pre-functionalized PEG linker. The amino-PEG12-alcohol from Protocol 1 can be conjugated to activated folic acid prior to this procedure.

Materials:

  • PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)

  • Folate-PEG12-Amine (synthesized from amino-PEG12-alcohol and activated folic acid)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Dialysis membrane (MWCO 10 kDa)

  • Ultrasonic probe or homogenizer

Procedure:

  • Activation of PLGA-COOH: Dissolve PLGA-COOH, NHS, and EDC in DMSO. Stir at room temperature for 4-6 hours to activate the carboxyl groups.

  • Conjugation of Folate-PEG-Amine: Add a solution of Folate-PEG12-Amine in DMSO to the activated PLGA solution. Stir overnight at room temperature.

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation): a. Dissolve the PLGA-PEG-Folate conjugate and the drug in a suitable organic solvent (e.g., DCM or a mixture of DCM and acetone). b. Add this organic phase dropwise to a PVA solution under vigorous stirring or sonication to form an oil-in-water emulsion. c. Continue stirring for several hours to allow for solvent evaporation and nanoparticle hardening.

  • Purification: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles several times with deionized water to remove unreacted reagents and excess PVA. c. Resuspend the nanoparticles in water and dialyze against deionized water for 24-48 hours to remove any remaining free drug and impurities.

  • Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).

Protocol 3: Characterization of Targeted Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the size distribution and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and release the drug.

  • Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

  • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

3. In Vitro Drug Release:

  • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle stirring.

  • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the withdrawn aliquots.

  • Plot the cumulative drug release as a function of time.

Visualizations

Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) Cool->Add_TFA React Stir at Room Temperature (1-2 hours) Add_TFA->React Monitor Monitor by TLC React->Monitor Evaporate Remove Solvent and TFA Monitor->Evaporate Reaction Complete Neutralize Neutralize with NaHCO3 (Optional, for free amine) Evaporate->Neutralize Extract Extract with DCM and Brine Neutralize->Extract Dry Dry over Na2SO4 and Concentrate Extract->Dry Product Amino-PEG12-alcohol Dry->Product

Caption: Workflow for the deprotection of this compound.

Targeted_Nanoparticle_Formulation cluster_0 Polymer Functionalization cluster_1 Nanoparticle Formulation cluster_2 Purification and Storage Activate_PLGA Activate PLGA-COOH with EDC/NHS Conjugate_PEG Conjugate Folate-PEG-Amine Activate_PLGA->Conjugate_PEG Functionalized_Polymer PLGA-PEG-Folate Conjugate_PEG->Functionalized_Polymer Dissolve Dissolve Polymer and Drug in Organic Solvent Functionalized_Polymer->Dissolve Emulsify Emulsify in PVA Solution Dissolve->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Nanoparticles Drug-Loaded Targeted Nanoparticles Evaporate->Nanoparticles Wash Centrifugation and Washing Nanoparticles->Wash Dialyze Dialysis Wash->Dialyze Lyophilize Lyophilization for Storage Dialyze->Lyophilize

Caption: Experimental workflow for formulating targeted nanoparticles.

Targeted_Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Uptake and Drug Release Injection IV Injection of Targeted Nanoparticle Circulation Prolonged Circulation (PEG Stealth Effect) Injection->Circulation EPR EPR Effect (Passive Accumulation) Circulation->EPR Binding Receptor Binding (Active Targeting) EPR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Signaling pathway of targeted drug delivery to a tumor cell.

Application Notes and Protocols for the Step-by-Step Boc Deprotection of N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed, step-by-step protocol for the deprotection of N-Boc-PEG12-alcohol to yield the corresponding primary amine, Amino-PEG12-alcohol. This process is a crucial step in the synthesis of various PEGylated molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted drug delivery systems. The hydrophilic polyethylene glycol (PEG) linker, in this case with 12 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the final conjugate.[1][2][3]

The deprotection is typically achieved by treating the this compound with a strong acid, most commonly trifluoroacetic acid (TFA), in an anhydrous organic solvent such as dichloromethane (DCM).[4][5] The reaction proceeds via acid-catalyzed cleavage of the carbamate bond, liberating the free amine as its trifluoroacetate salt, along with isobutylene and carbon dioxide as byproducts. Subsequent work-up can either isolate the amine salt or neutralize it to obtain the free amine.

Reaction Mechanism:

The Boc deprotection mechanism involves the following steps:

  • Protonation of the carbonyl oxygen of the Boc group by the acid (TFA).

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

  • The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt (in this case, the trifluoroacetate salt).

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents:

  • This compound (C₃₀H₅₉NO₁₄, MW: 645.8 g/mol )

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Ninhydrin stain or potassium permanganate stain

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Safety Precautions:

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Always perform the reaction in a well-ventilated area.

Protocol: Acidic Deprotection using TFA/DCM
  • Reaction Setup:

    • Dissolve this compound (1.0 g, 1.55 mmol) in anhydrous dichloromethane (10 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (5 mL, 65.8 mmol, ~42 equivalents) to the stirred solution at 0 °C. A common ratio is a 1:1 or 1:2 mixture of DCM to TFA.

  • Reaction:

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).

    • Stir the reaction mixture for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (a solution of this compound in DCM) and the reaction mixture.

    • Develop the TLC plate using an appropriate eluent system, such as DCM:Methanol (9:1 v/v).

    • Visualize the spots under UV light (if applicable) and then by staining with ninhydrin (which will stain the primary amine product) or potassium permanganate. The deprotected amine product will have a lower Rf value (be more polar) than the starting Boc-protected material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add anhydrous toluene (2 x 10 mL) to the residue and evaporate under reduced pressure each time. This process is known as azeotropic removal.

    • The resulting product is the trifluoroacetate salt of Amino-PEG12-alcohol, which is often a viscous oil or a waxy solid and can be used directly in subsequent steps.

  • Optional Neutralization (to obtain the free amine):

    • If the free amine is required, dissolve the residue from step 5 in DCM (15 mL).

    • Carefully add saturated aqueous sodium bicarbonate solution dropwise until the pH of the aqueous layer is basic (pH > 8), as indicated by pH paper. Be cautious as CO₂ evolution will cause effervescence.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Amino-PEG12-alcohol as the free amine.

Data Presentation

The following table summarizes the key quantitative data for the Boc deprotection of this compound.

ParameterValueReference/Notes
Starting Material This compound
Molecular FormulaC₃₀H₅₉NO₁₄
Molecular Weight645.8 g/mol
Product Amino-PEG12-alcohol
Molecular FormulaC₂₅H₅₁NO₁₂
Molecular Weight545.67 g/mol
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
ReagentTrifluoroacetic Acid (TFA)
Reagent:Substrate Ratio~42 equivalents (can range from 20-50% v/v in DCM)
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hoursMonitored by TLC
Typical Yield >90%Yields are typically high to quantitative.

Characterization of Amino-PEG12-alcohol

The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum will be the disappearance of the singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, which typically appears around δ 1.4 ppm. The protons of the PEG backbone will appear as a complex multiplet in the range of δ 3.5-3.8 ppm. The protons on the carbons adjacent to the newly formed amine and the terminal hydroxyl group will also be present in this region. The chemical shift of the amine protons (NH₂) can be broad and variable, typically appearing between δ 1.0-5.0 ppm, and may exchange with D₂O.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product (m/z = 546.3 [M+H]⁺).

  • FT-IR Spectroscopy: The disappearance of the characteristic C=O stretching vibration of the carbamate group (around 1680-1700 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) of the primary amine can be observed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Boc deprotection experiment.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_neutralization Optional Neutralization start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa react Stir at RT for 1-4h add_tfa->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate azeotrope Azeotrope with Toluene concentrate->azeotrope product_salt Product as TFA Salt azeotrope->product_salt dissolve Dissolve in DCM product_salt->dissolve Proceed to Neutralization neutralize Wash with NaHCO₃ dissolve->neutralize extract Extract with DCM neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate2 Concentrate in vacuo dry->concentrate2 product_free Product as Free Amine concentrate2->product_free

Caption: Workflow for the Boc deprotection of this compound.

References

Activating the Hydroxyl Group of N-Boc-PEG12-alcohol: Application Notes and Protocols for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of biomolecules. N-Boc-PEG12-alcohol, a heterobifunctional linker, features a Boc-protected amine and a terminal hydroxyl group. The hydrophilic PEG chain imparts increased solubility and reduced immunogenicity to conjugated molecules.[1][2] However, the terminal hydroxyl group is relatively unreactive and requires activation to facilitate covalent attachment to other molecules. This process typically involves converting the hydroxyl into a good leaving group, thereby rendering the terminal carbon susceptible to nucleophilic attack.

This document provides detailed application notes and experimental protocols for the activation of the hydroxyl group of this compound, focusing on two common and effective methods: tosylation and mesylation. These methods transform the alcohol into a tosylate or mesylate, respectively, which can then be readily displaced by a variety of nucleophiles to introduce different functionalities, such as azides and amines, for subsequent conjugation reactions.

Application Notes

The activation of the hydroxyl group of this compound is a critical first step for its use in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The choice between tosylation and mesylation often depends on the specific requirements of the subsequent reaction steps and the desired reactivity of the activated intermediate.

Tosylation involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The resulting tosylate is a highly effective leaving group, making it suitable for a wide range of nucleophilic substitution reactions.

Mesylation , the reaction of the alcohol with methanesulfonyl chloride (MsCl), also in the presence of a base, yields a mesylate. Mesylates are also excellent leaving groups and are often preferred due to the smaller size of the mesyl group compared to the tosyl group, which can be advantageous in certain steric environments.

A potential side reaction to be aware of, particularly when using tosyl chloride, is the formation of the corresponding alkyl chloride. This can occur under certain conditions, for instance, when using dimethylformamide (DMF) as a solvent. Careful control of reaction conditions is therefore crucial to ensure the desired product is obtained with high purity.

Following activation, the resulting PEG-tosylate or PEG-mesylate can be converted to other useful intermediates. For example, reaction with sodium azide yields a PEG-azide, which can then be reduced to a PEG-amine. This two-step process is often preferred for the introduction of a terminal amine as it avoids the potential for over-alkylation that can occur with direct amination methods.[3]

Quantitative Data Summary

The following table summarizes typical reaction yields for the activation of PEG alcohols and their subsequent conversion to other functional groups.

Reaction StepActivating/Reactant AgentTypical Yield (%)Reference
Mesylation Methanesulfonyl chloride (MsCl)96-99%[4]
Tosylation p-Toluenesulfonyl chloride (TsCl)~85% (for subsequent azide formation)[5]
Azide Formation (from Tosylate) Sodium Azide (NaN₃)85%
Amine Formation (from Azide) Zinc / Ammonium Chloride82-99%

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the activation of the terminal hydroxyl group of this compound by conversion to a tosylate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • If desired, add a catalytic amount of DMAP (0.1 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Mesylation of this compound

This protocol details the activation of the terminal hydroxyl group of this compound by conversion to a mesylate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the N-Boc-PEG12-mesylate.

Protocol 3: Conversion of Activated this compound to N-Boc-PEG12-azide

This protocol describes the nucleophilic substitution of the tosylate or mesylate group with an azide.

Materials:

  • N-Boc-PEG12-tosylate or N-Boc-PEG12-mesylate

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

Procedure:

  • Dissolve the N-Boc-PEG12-tosylate or -mesylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • After cooling to room temperature, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-PEG12-azide.

Protocol 4: Reduction of N-Boc-PEG12-azide to N-Boc-PEG12-amine

This protocol details the reduction of the azide to a primary amine.

Materials:

  • N-Boc-PEG12-azide

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Sodium Hydroxide (NaOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the N-Boc-PEG12-azide (1 equivalent) in a mixture of THF and water.

  • Add ammonium chloride (4 equivalents) and zinc dust (2 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 24-48 hours.

  • After cooling to room temperature, add 1M NaOH solution to the mixture.

  • Extract the product with DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-PEG12-amine.

Visualizations

Activation_Pathway NBocPEGOH N-Boc-PEG12-OH ActivatedPEG Activated N-Boc-PEG12 (Tosylate or Mesylate) NBocPEGOH->ActivatedPEG Tosylation (TsCl, Base) or Mesylation (MsCl, Base) FunctionalizedPEG Functionalized N-Boc-PEG12 (e.g., Azide, Amine) ActivatedPEG->FunctionalizedPEG Nucleophilic Substitution Conjugate Bioconjugate FunctionalizedPEG->Conjugate Conjugation Reaction

Caption: General workflow for the activation and functionalization of this compound.

Experimental_Workflow cluster_activation Activation Step cluster_functionalization Functionalization Step cluster_reduction Reduction Step (optional) start This compound reaction1 Reaction with TsCl or MsCl in the presence of a base start->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Column Chromatography (optional) workup1->purification1 product1 N-Boc-PEG12-OTs or N-Boc-PEG12-OMs purification1->product1 reaction2 Reaction with Nucleophile (e.g., NaN3) product1->reaction2 workup2 Workup and Purification reaction2->workup2 product2 N-Boc-PEG12-N3 workup2->product2 reaction3 Reduction of Azide (e.g., Zn/NH4Cl) product2->reaction3 workup3 Workup and Purification reaction3->workup3 product3 N-Boc-PEG12-NH2 workup3->product3

Caption: Detailed experimental workflow for hydroxyl activation and subsequent functionalization.

Signaling_Pathway_Analogy PEG_OH N-Boc-PEG12-OH (Inactive) PEG_LG N-Boc-PEG12-Leaving Group (Reactive) Activator Activating Agent (TsCl or MsCl) Activator->PEG_LG PEG_Nu Functionalized PEG PEG_LG->PEG_Nu Nucleophile Nucleophile (e.g., Azide, Amine) Nucleophile->PEG_Nu

Caption: Analogy of the chemical activation process to a signaling pathway.

References

Application Notes and Protocols for Coupling N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG12-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile linker in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] Its discrete chain length of 12 ethylene glycol units, terminal hydroxyl group, and Boc-protected amine provide a defined platform for the precise synthesis of complex biomolecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2][3]

This document provides detailed experimental conditions and protocols for the coupling of this compound to various molecules through its terminal hydroxyl group. The primary methods covered are Steglich esterification for coupling to carboxylic acids, Mitsunobu reaction for coupling to acidic pronucleophiles such as phenols and carboxylic acids, and Williamson ether synthesis for the formation of ether linkages.

Key Coupling Reactions and Signaling Pathways

The hydroxyl group of this compound can be functionalized through several common organic reactions. The choice of reaction depends on the desired linkage (ester or ether) and the nature of the coupling partner.

G cluster_ester Esterification cluster_ether Etherification Carboxylic_Acid Carboxylic Acid (R-COOH) Steglich Steglich Esterification Carboxylic_Acid->Steglich DCC/EDC, DMAP Mitsunobu_Ester Mitsunobu Reaction Carboxylic_Acid->Mitsunobu_Ester DEAD/DIAD, PPh3 Ester_Product N-Boc-PEG12-Ester (N-Boc-PEG12-O-CO-R) Steglich->Ester_Product Mitsunobu_Ester->Ester_Product Alkyl_Halide Alkyl/Aryl Halide (R-X) Williamson Williamson Ether Synthesis Alkyl_Halide->Williamson Base (e.g., NaH) Phenol Phenol (Ar-OH) Mitsunobu_Ether Mitsunobu Reaction Phenol->Mitsunobu_Ether DEAD/DIAD, PPh3 Ether_Product N-Boc-PEG12-Ether (N-Boc-PEG12-O-R) Williamson->Ether_Product Mitsunobu_Ether->Ether_Product Start This compound Start->Steglich Start->Mitsunobu_Ester Start->Williamson Start->Mitsunobu_Ether

Figure 1. Key coupling reactions for this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical experimental conditions for the coupling of this compound. Yields are representative and may vary depending on the specific substrates and reaction scale.

Reaction TypeCoupling PartnerReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Steglich Esterification Carboxylic AcidDCC or EDC, DMAP (cat.)DCM, DMF0 to RT4 - 2470 - 95[4][5]
Mitsunobu Reaction Carboxylic Acid / PhenolDEAD or DIAD, PPh₃THF, Toluene0 to RT2 - 1260 - 90
Williamson Ether Synthesis Alkyl HalideNaH, KH, or K₂CO₃THF, DMFRT to 6012 - 2470 - 90

Experimental Protocols

Steglich Esterification of this compound with a Carboxylic Acid

This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using EDC and DMAP.

Workflow:

G cluster_workflow Steglich Esterification Workflow A 1. Dissolve Reactants B 2. Cool to 0°C A->B C 3. Add EDC B->C D 4. Warm to RT & Stir C->D E 5. Work-up D->E F 6. Purification E->F G 7. Characterization F->G

Figure 2. Steglich esterification experimental workflow.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous DCM or DMF.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester. A typical eluent system for PEGylated compounds is a gradient of methanol in dichloromethane or chloroform.

Mitsunobu Reaction of this compound with a Phenol

This protocol details the coupling of this compound with a phenolic compound to form an aryl ether.

Workflow:

G cluster_workflow Mitsunobu Reaction Workflow A 1. Dissolve Reactants B 2. Cool to 0°C A->B C 3. Add DEAD/DIAD B->C D 4. Warm to RT & Stir C->D E 5. Concentrate D->E F 6. Purification E->F G 7. Characterization F->G

Figure 3. Mitsunobu reaction experimental workflow.

Materials:

  • This compound

  • Phenolic compound of interest

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the phenolic compound (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced azodicarboxylate byproducts can be challenging to remove, and careful chromatography is required.

Williamson Ether Synthesis of this compound with an Alkyl Halide

This protocol outlines the formation of an ether linkage between this compound and an alkyl halide. This method is particularly useful for synthesizing PROTAC linkers.

Workflow:

G cluster_workflow Williamson Ether Synthesis Workflow A 1. Deprotonation B 2. Add Alkyl Halide A->B C 3. Heat & Stir B->C D 4. Work-up C->D E 5. Purification D->E F 6. Characterization E->F

Figure 4. Williamson ether synthesis experimental workflow.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Add a solution of the alkyl halide (1.2 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Purification and Characterization

Purification: The purification of PEGylated compounds can be challenging due to their physical properties.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution of increasing polarity (e.g., methanol in dichloromethane or chloroform) is often effective.

  • Reversed-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC can be employed. A C8 or C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is typically used.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals of the PEG backbone (a strong singlet around 3.6 ppm in ¹H NMR), the Boc protecting group, and the newly introduced moiety should be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A variety of detectors, including UV, evaporative light scattering (ELSD), or charged aerosol detection (CAD), can be used.

Conclusion

The coupling of this compound is a critical step in the synthesis of advanced bioconjugates and PROTACs. The choice of coupling chemistry—Steglich esterification, Mitsunobu reaction, or Williamson ether synthesis—should be guided by the desired linkage and the nature of the coupling partner. The protocols provided herein offer a solid foundation for researchers to successfully functionalize this versatile PEG linker. Careful execution of these reactions, coupled with rigorous purification and characterization, will ensure the generation of high-quality PEGylated molecules for downstream applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of N-Boc-PEG12-alcohol. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can arise from several factors. Below are the most frequent causes and corresponding troubleshooting steps.

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]

    • Troubleshooting:

      • Increase the concentration of TFA. A common starting point is 20-50% (v/v) TFA in a suitable solvent like dichloromethane (DCM).[1]

      • Ensure your TFA is not old or has absorbed moisture, which can reduce its effectiveness.

      • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]

    • Troubleshooting:

      • Extend the reaction time and monitor the progress closely using an appropriate analytical technique like TLC or LC-MS.[1]

      • While many Boc deprotections are performed at room temperature, gentle heating might be necessary for challenging substrates. However, this should be done with caution to avoid potential side reactions.

  • Steric Hindrance: The long PEG12 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

    • Troubleshooting:

      • Employing a higher concentration of acid or a stronger acid system can help overcome steric hindrance.

      • Longer reaction times are often necessary for sterically hindered substrates.

  • Solvent Issues: The choice of solvent is crucial to ensure that both the this compound and the acid are fully solvated.

    • Troubleshooting:

      • Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection due to its ability to dissolve a wide range of organic compounds.

      • Ensure your solvent is anhydrous, as water can interfere with the reaction.

2. How can I monitor the progress of the deprotection reaction?

Careful monitoring is key to achieving complete deprotection without unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visually track the reaction.

    • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the this compound starting material.

    • Observation: The deprotected product, the free amine, is more polar than the starting material and will have a lower Retention Factor (Rf) value. The disappearance of the starting material spot and the appearance of a new, lower spot indicate the progression of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction.

    • Procedure: Inject a quenched aliquot of the reaction mixture into the LC-MS.

    • Observation: Monitor the disappearance of the peak corresponding to the mass of this compound and the appearance of the peak for the deprotected product. This allows for the quantification of starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the Boc group.

    • Observation: The characteristic signal of the tert-butyl protons of the Boc group appears as a singlet at approximately 1.4 ppm. The disappearance of this signal indicates the removal of the Boc group.

3. I'm observing side products after the deprotection reaction. What could be the cause?

The primary side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.

  • Cause: The tert-butyl cation is a reactive electrophile that can alkylate the newly formed amine or other nucleophilic functional groups present in the molecule.

  • Troubleshooting - Use of Scavengers: To prevent this, scavengers can be added to the reaction mixture to trap the tert-butyl cation.

    • Common Scavengers: Triisopropylsilane (TIS) or water are commonly used scavengers. A typical cocktail is TFA/TIS/water (95:2.5:2.5).

4. What is the recommended work-up procedure to isolate the deprotected PEG12-alcohol amine?

The work-up procedure aims to remove the acid and isolate the deprotected amine, which is typically obtained as a salt.

  • Evaporation of Acid: For volatile acids like TFA, the acid and solvent can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Precipitation: The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

  • Aqueous Workup (for the free amine):

    • After removing the bulk of the TFA/DCM, dissolve the residue in an organic solvent.

    • Carefully wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the remaining acid and form the free amine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected free amine.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Boc deprotection. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp1 - 2 hours
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp0.5 - 2 hours

Table 2: Monitoring Boc Deprotection by TLC

CompoundExpected Rf Value
This compoundHigher Rf
PEG12-alcohol amineLower Rf (more polar)

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve this compound in a minimal amount of a suitable co-solvent if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, the solvent can be removed in vacuo. The resulting hydrochloride salt can often be precipitated and washed with a non-polar solvent like diethyl ether.

Visualizations

Boc_Deprotection_Troubleshooting start Start: Incomplete Boc Deprotection check_reaction Monitor Reaction Progress (TLC, LC-MS, NMR) start->check_reaction incomplete Is Deprotection Complete? check_reaction->incomplete increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) incomplete->increase_acid No workup Proceed to Work-up incomplete->workup Yes extend_time Extend Reaction Time increase_acid->extend_time stronger_acid Consider Stronger Acid (e.g., 4M HCl in Dioxane) extend_time->stronger_acid stronger_acid->check_reaction check_side_products Check for Side Products (LC-MS) side_products_present Side Products Observed? check_side_products->side_products_present add_scavenger Add Scavenger (e.g., TIS) side_products_present->add_scavenger Yes end End: Complete Deprotection side_products_present->end No add_scavenger->workup workup->check_side_products workup->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_carbamate Protonated Carbamate This compound->Protonated_carbamate + H⁺ TFA TFA (H⁺) TFA->Protonated_carbamate Carbamic_acid Carbamic Acid Protonated_carbamate->Carbamic_acid tert_butyl_cation tert-Butyl Cation Protonated_carbamate->tert_butyl_cation PEG12_amine PEG12-alcohol Amine Carbamic_acid->PEG12_amine CO2 CO₂ Carbamic_acid->CO2 Isobutylene Isobutylene tert_butyl_cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

References

preventing side reactions with N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-PEG12-alcohol. The information provided is intended to help prevent and troubleshoot side reactions during its use in chemical synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two primary reactive sites: a terminal primary alcohol (-OH) and a primary amine protected with a tert-butyloxycarbonyl (Boc) group.[1][2] The hydrophilic PEG chain enhances solubility in aqueous media. The alcohol can be activated or converted to other functional groups, and the Boc-protected amine can be deprotected under acidic conditions to reveal a free primary amine.[1][2]

Q2: What are the recommended storage conditions for this compound to prevent degradation?

To ensure the stability and purity of this compound, it should be stored at -20°C in a tightly sealed container, protected from moisture.[2] Degradation of the PEG chain can occur through oxidation of the ether backbone, especially in the presence of oxygen and metal ions.

Q3: What are the most common applications of this compound?

This compound is frequently used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and for the PEGylation of peptides, proteins, and other molecules. Its bifunctional nature allows for the sequential conjugation of two different molecular entities.

Troubleshooting Guide: Side Reactions in Activating the Hydroxyl Group

A common step in utilizing this compound is the activation of the terminal hydroxyl group, for example, by converting it to a tosylate (-OTs) or mesylate (-OMs) to facilitate nucleophilic substitution. This process can be prone to side reactions.

Q4: I am trying to tosylate the alcohol of this compound, but I am getting a low yield of the desired product. What could be the issue?

Low yields during the tosylation of this compound can be attributed to several factors, including incomplete reaction, side reactions, or degradation. A common side reaction is the formation of the corresponding alkyl chloride instead of the tosylate.

Troubleshooting Workflow for Alcohol Activation

G start Low Yield of Tosylated Product check_reagents Verify Reagent Quality and Stoichiometry (TsCl, Base, Anhydrous Solvent) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->check_conditions analyze Analyze Crude Product by LC-MS and NMR check_conditions->analyze side_reaction1 Side Reaction: Alkyl Chloride Formation solution1 Use Fresh TsCl Minimize Reaction Temperature and Time side_reaction1->solution1 side_reaction2 Side Reaction: Intramolecular Cyclization solution2 Use Non-nucleophilic Base (e.g., Pyridine) Low Temperature side_reaction2->solution2 end Improved Yield solution1->end solution2->end analyze->side_reaction1 analyze->side_reaction2

Caption: Troubleshooting workflow for low yields in this compound tosylation.

Q5: I have observed an unexpected byproduct with a different molecular weight after activating the alcohol group of this compound. What could this be?

A significant side reaction to consider when activating the alcohol of an N-Boc-amino alcohol is intramolecular cyclization. Activation of the alcohol to a good leaving group (e.g., mesylate or tosylate) can be followed by a nucleophilic attack from the carbonyl oxygen of the Boc group, leading to the formation of a cyclic oxazolidinone derivative. This reaction proceeds with an inversion of configuration at the carbon atom that bore the hydroxyl group.

Proposed Mechanism of Intramolecular Cyclization

G cluster_0 Activation of Alcohol cluster_1 Intramolecular SN2 Attack cluster_2 Formation of Side Product A N-Boc-PEG12-OH B N-Boc-PEG12-OMs A->B MsCl, Base C Intramolecular Attack B->C Spontaneous D Cyclic Intermediate C->D E Oxazolidinone Product D->E Loss of MsO-

Caption: Pathway of intramolecular cyclization side reaction.

Potential Side Product Expected Mass Change Prevention Strategy
Alkyl ChlorideChange from -OH to -ClUse fresh p-toluenesulfonyl chloride (TsCl); avoid prolonged reaction times and high temperatures.
OxazolidinoneLoss of the elements of the activating group (e.g., MsOH)Perform the activation at low temperatures (e.g., 0°C or below) and use the activated intermediate promptly in the next step.
Experimental Protocol: Tosylation of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: Dry this compound under vacuum. Ensure all glassware is flame-dried, and all solvents are anhydrous.

  • Reaction Setup: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Side Reactions in Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free amine. This step is also susceptible to side reactions.

Q6: After Boc deprotection of my PEG-linker, I see evidence of modification to other parts of my molecule. What is causing this?

The deprotection of a Boc group proceeds via the formation of a tert-butyl cation. This carbocation is a potent alkylating agent and can react with nucleophilic functional groups within your molecule or with scavengers present in the reaction mixture.

Boc Deprotection and Side Reaction Pathway

G start N-Boc-PEG-R protonation Protonated Carbamate start->protonation acid acid Acid (e.g., TFA) cleavage Cleavage protonation->cleavage amine H2N-PEG-R (Desired Product) cleavage->amine tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation isobutylene Isobutylene tbutyl_cation->isobutylene Deprotonation alkylation Alkylation of Nucleophiles (Side Reaction) tbutyl_cation->alkylation scavenger Scavenger (e.g., TIS) tbutyl_cation->scavenger side_product Alkylated Side Product alkylation->side_product scavenged_cation Scavenged Cation scavenger->scavenged_cation

Caption: Boc deprotection pathway and potential side reactions.

Q7: How can I prevent the alkylation of my molecule during Boc deprotection?

The use of "scavengers" is highly recommended to trap the tert-butyl cation and prevent unwanted side reactions. The choice of scavenger depends on the nature of the nucleophilic groups in your molecule.

Scavenger Typical Concentration (v/v) Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.
Water2.5 - 5%General carbocation scavenger.
Thioanisole5%Protects methionine and other sulfur-containing residues.
1,2-Ethanedithiol (EDT)2.5%Protects cysteine residues.
Experimental Protocol: Boc Deprotection of N-Boc-PEG12-conjugate

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve the N-Boc-PEG12-conjugate in anhydrous dichloromethane (DCM) (0.1-0.2 M) under an inert atmosphere.

  • Addition of Reagents: Cool the solution to 0°C. Add the appropriate scavenger (e.g., triisopropylsilane, 5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

Analytical Characterization

Q8: How can I quantify the extent of reaction and the presence of impurities?

Quantitative analysis of reactions involving this compound can be performed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for quantifying the degree of PEGylation and can be used to determine the concentration of PEGylated species in complex mixtures. The characteristic signal of the PEG backbone can be integrated and compared to an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for identifying the desired product and any side products by their mass-to-charge ratio. It is also used to monitor the progress of a reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or CAD) can be used to assess the purity of the product and quantify the relative amounts of starting material, product, and impurities.

References

Technical Support Center: Purification of N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of N-Boc-PEG12-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities depend on the synthetic route. A frequent pathway involves the mono-functionalization of PEG12-diol. In this case, the primary impurities are typically:

  • Unreacted PEG12-diol (starting material): This is often a major contaminant if the initial reaction does not go to completion.

  • Di-substituted by-product (e.g., bis-N-Boc-PEG12): This arises from the reaction occurring at both ends of the PEG12-diol.

  • Residual reagents: Solvents, bases (like triethylamine or pyridine), and intermediates from previous steps (e.g., tosylates or azides) may also be present.

Q2: My PEGylated compound is streaking badly on the silica TLC plate. What can I do?

A2: Streaking is a common issue with PEG compounds due to their high polarity and ability to hydrogen bond with the silica stationary phase. Here are several strategies to mitigate this:

  • Incorporate a more polar solvent: Adding a small amount of methanol or ethanol to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase can significantly reduce streaking by competing for binding sites on the silica.

  • Use a ternary eluent system: A mixture of a non-polar solvent, a moderately polar solvent, and a highly polar solvent can improve separation. For example, a system of DCM/Ethyl Acetate/Methanol or Hexane/Ethyl Acetate/Ethanol can be effective.[1]

  • Pre-treat the silica: In some cases, pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the slurry or the mobile phase can help if your compound is basic.

Q3: this compound is not visible under a UV lamp (254 nm) on my TLC plate. How can I visualize it?

A3: this compound lacks a strong chromophore and is therefore often not visible under UV light. You will need to use a chemical stain for visualization. Common staining agents for PEG compounds include:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable groups, like the alcohol in your product.

  • Ceric Ammonium Molybdate (CAM) Stain: Another powerful oxidizing stain that is effective for a wide range of organic compounds.

  • Dragendorff's Reagent: This stain is particularly useful for detecting nitrogen-containing compounds.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.

Q4: I am having difficulty separating the mono-substituted this compound from the di-substituted by-product. What purification strategy is best?

A4: Separating mono- and di-substituted PEG derivatives can be challenging due to their similar polarities.[2] Flash column chromatography on silica gel is the most common method. The key is to use a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM). The mono-substituted product should elute before the more polar diol starting material but after the less polar di-substituted by-product. If silica chromatography is ineffective, consider alternative techniques such as chromatography using polystyrene-divinylbenzene beads with an ethanol/water eluent.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or overlapping spots on TLC 1. Inappropriate solvent system. 2. Streaking of the polar PEG compound. 3. Overloading of the sample on the TLC plate.1. Systematically screen different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes/EtOH). 2. Add a small percentage of a highly polar solvent like methanol or ethanol to your eluent to reduce tailing.[1] 3. Dilute your sample and apply a smaller spot to the TLC plate.
Low yield after column chromatography 1. Product is highly soluble in the mobile phase and elutes quickly with non-polar impurities. 2. Product is strongly adsorbed to the silica gel and does not elute. 3. The compound is co-eluting with an impurity.1. Start with a less polar solvent system and use a very shallow gradient. 2. Use a more polar eluent system, such as a higher percentage of methanol in DCM. Consider adding a small amount of acetic acid if the compound is acidic or ammonia if it is basic. 3. Optimize the TLC conditions to achieve better separation between the product and impurity spots before scaling up to a column.
Product is not pure after a single column 1. The polarity difference between the product and impurities is very small.1. Repeat the column chromatography with a shallower gradient. 2. Consider an alternative purification method such as preparative HPLC or chromatography on a different stationary phase (e.g., reversed-phase C18 or polystyrene-divinylbenzene).[3] 3. Precipitation by adding a non-polar solvent like diethyl ether or hexane to a concentrated solution of the crude product in a polar solvent can sometimes enrich the desired product.
Can't distinguish product from starting diol on TLC 1. The polarity difference is minimal. 2. The TLC is not running long enough to achieve separation.1. Try a less polar solvent system to increase the separation (lower Rf values). 2. Allow the TLC to develop for a longer distance. 3. Use a two-dimensional TLC technique with different solvent systems in each dimension.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound from common impurities like PEG12-diol and the di-Boc by-product.

1. Materials:

  • Crude this compound reaction mixture.

  • Silica gel (230-400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • TLC staining solution (e.g., potassium permanganate).

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

    • Spot the TLC plate and develop it in various solvent systems to find an optimal eluent for separation. A good starting point is a gradient of methanol in DCM (e.g., 1-10% MeOH in DCM).

    • The desired this compound should have an Rf value of approximately 0.2-0.4. The less polar di-Boc impurity will have a higher Rf, and the more polar PEG12-diol will have a lower Rf.

    • Visualize the plate using a suitable stain.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder (dry loading). This technique generally provides better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase (e.g., 1% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH). A shallow gradient is crucial for separating PEG compounds.

    • Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: TLC Visualization with Potassium Permanganate Stain

1. Materials:

  • Developed and dried TLC plate.

  • Potassium permanganate (KMnO₄) stain solution:

    • 1.5 g KMnO₄

    • 10 g K₂CO₃

    • 0.25 mL 10% NaOH

    • 200 mL water

2. Procedure:

  • Carefully dip the dried TLC plate into the KMnO₄ stain solution for 1-2 seconds.

  • Remove the plate and let the excess stain drip off.

  • Gently heat the plate with a heat gun.

  • Compounds that can be oxidized (like alcohols) will appear as yellow or brown spots on a purple background.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Reaction Mixture dissolve Dissolve in DCM crude->dissolve tlc TLC Analysis (e.g., 5% MeOH/DCM) dissolve->tlc dry_load Dry Load onto Silica dissolve->dry_load column Flash Column Chromatography dry_load->column gradient Shallow Gradient Elution (e.g., 1-10% MeOH in DCM) column->gradient collect Collect Fractions gradient->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_tlc TLC Issues cluster_column Column Chromatography Issues cluster_yield Low Yield Issues start Problem: Poor Separation or Yield streaking Streaking on TLC? start->streaking coelution Co-elution of Impurities? start->coelution no_elution Product Stuck on Column? start->no_elution add_polar Add EtOH or MeOH to Eluent streaking->add_polar Yes shallow_gradient Use Shallower Gradient coelution->shallow_gradient Yes alt_method Try Alternative Method (e.g., Prep-HPLC, PS-DVB resin) shallow_gradient->alt_method Still co-eluting increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: N-Boc-PEG12-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG12-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group for conjugation?

A1: this compound is a polyethylene glycol (PEG) linker with 12 ethylene glycol units. It has two terminal functional groups: a Boc-protected amine (N-Boc) and a primary alcohol (-OH).[1][2][3][4][5] The primary reactive site for the conjugation described here is the terminal hydroxyl (alcohol) group, which can be chemically modified or activated to react with other molecules. The Boc group is a protecting group for the amine and can be removed under acidic conditions if the amine functionality is required for a subsequent step.

Q2: What are the main strategies for conjugating the alcohol group of this compound?

A2: The terminal hydroxyl group of a PEG linker is not inherently reactive towards many functional groups. Therefore, it typically requires activation or reaction under specific conditions. The two primary strategies are:

  • Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This activated PEG can then readily undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, azides).

  • Direct Esterification: The alcohol can be directly reacted with a carboxylic acid to form an ester linkage. This reaction is typically facilitated by coupling agents like carbodiimides (e.g., DCC, EDC) and often requires a catalyst such as 4-dimethylaminopyridine (DMAP). This is commonly known as the Steglich esterification.

Q3: My esterification reaction with a carboxylic acid is giving a low yield. What are the common causes?

A3: Low yields in esterification reactions involving PEG-alcohols are often due to a few key factors:

  • Presence of Water: Carbodiimide coupling agents like DCC and EDC are highly sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material. Ensure all solvents and reagents are anhydrous.

  • Side Product Formation: A common side product in DCC-mediated couplings is the formation of an N-acylurea byproduct. This occurs when the activated carboxylic acid intermediate rearranges before the alcohol can react. The use of a catalyst like DMAP can help to minimize this by accelerating the desired ester formation.

  • Steric Hindrance: If either the carboxylic acid or the PEG linker is sterically hindered, the reaction rate can be significantly reduced. Longer reaction times or slightly elevated temperatures may be necessary, but this can also increase side product formation.

  • Inactive Coupling Agents: EDC and DCC can degrade over time, especially if not stored properly. Using a fresh batch of coupling agents is recommended.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the starting materials and the reaction mixture over time, you can observe the consumption of the starting materials and the appearance of a new spot corresponding to the product. The choice of stain for visualization will depend on the nature of your molecule conjugated to the PEG.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation (Esterification) Inactive coupling agents (DCC/EDC).Use fresh, high-quality DCC or EDC. Store them in a desiccator to prevent hydrolysis.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst (DMAP).For Steglich esterification, ensure a catalytic amount (typically 5-10 mol%) of DMAP is used to accelerate the reaction.
Formation of a White Precipitate (DCC/EDC Reactions) Formation of dicyclohexylurea (DCU) or other urea byproducts.This is expected. The urea byproduct is typically insoluble in many organic solvents and can be removed by filtration at the end of the reaction.
Difficulty in Purifying the Final Product Contamination with N-acylurea byproduct.This byproduct can have similar polarity to the desired product, making purification by column chromatography difficult. Try changing the solvent system for chromatography to improve separation.
Unreacted starting materials.Optimize the stoichiometry of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion.
Low Yield in Tosylation/Mesylation Activation Step Incomplete reaction.Ensure sufficient equivalents of tosyl chloride or mesyl chloride and base (e.g., triethylamine) are used. Allow the reaction to proceed for an adequate amount of time (can be up to 24 hours).
Degradation of starting material or product.Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with DCM. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG12-tosylate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Esterification of this compound with a Carboxylic Acid (Steglich Esterification)

This protocol details the direct conjugation of this compound to a carboxylic acid using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent), this compound (1-1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate (dicyclohexylurea - DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the functionalization of PEG-alcohols. Note that optimal conditions can vary depending on the specific substrate.

Table 1: Typical Conditions for Activation of PEG-OH

Activation MethodReagentBaseSolventTemperatureTime (h)Typical Yield (%)
TosylationTosyl ChlorideTriethylamine/PyridineDCM0 °C to RT4 - 24> 90
MesylationMesyl ChlorideTriethylamineDCM0 °C to RT12> 90

Table 2: Typical Conditions for Steglich Esterification of PEG-OH

Coupling AgentCatalystSolventTemperatureTime (h)Typical Yield (%)
DCCDMAPDCM0 °C to RT2 - 470 - 95
EDCDMAPDCM0 °C to RT2 - 470 - 95

Visualizations

Experimental Workflows

G cluster_0 Workflow 1: Activation and Substitution cluster_1 Workflow 2: Direct Esterification A1 N-Boc-PEG12-OH B1 Activate with TsCl/MsCl A1->B1 C1 N-Boc-PEG12-OTs/OMs B1->C1 D1 Nucleophilic Substitution (e.g., with R-NH2) C1->D1 E1 N-Boc-PEG12-NH-R D1->E1 A2 N-Boc-PEG12-OH + R-COOH B2 Couple with DCC/EDC + DMAP A2->B2 C2 N-Boc-PEG12-O-CO-R B2->C2

Caption: Conjugation workflows for this compound.

Troubleshooting Decision Tree

G start Low Conjugation Yield q1 Which reaction? start->q1 ester Esterification q1->ester Esterification activation Activation (Ts/Ms) q1->activation Activation q2_ester Side product observed? ester->q2_ester q1_act Starting material consumed? activation->q1_act sol1_ester Use anhydrous solvents. Use fresh coupling agents. q2_ester->sol1_ester No sol2_ester Increase DMAP catalyst. Consider alternative coupling agent. q2_ester->sol2_ester Yes (e.g., N-acylurea) sol1_act Increase equivalents of TsCl/MsCl & base. Increase reaction time. q1_act->sol1_act No sol2_act Check reaction temperature. Ensure purity of starting materials. q1_act->sol2_act Yes

Caption: Troubleshooting low yield in this compound conjugation.

References

N-Boc-PEG12-alcohol stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-PEG12-alcohol in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a polyethylene glycol (PEG) linker molecule. It features a terminal hydroxyl (-OH) group and an amine group protected by a tert-butyloxycarbonyl (Boc) group. The hydrophilic PEG spacer enhances solubility in aqueous solutions. The hydroxyl group can be used for further chemical modifications, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions. It is commonly used in bioconjugation, drug delivery, and the development of PROTACs.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound as a solid should be stored at -20°C, protected from light, and preferably under an inert atmosphere such as argon or nitrogen. When in solution, it is recommended to prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C.

Q3: What solvents are compatible with this compound?

This compound is soluble in water and many common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Troubleshooting Guide

Issue 1: Inconsistent or failed conjugation reaction following Boc deprotection.

Possible Cause: Incomplete removal of the Boc protecting group.

  • Troubleshooting Steps:

    • Verify Deprotection Conditions: Ensure that the acidic conditions used for Boc deprotection are sufficient. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent. If deprotection is incomplete, consider increasing the concentration of TFA or the reaction time.

    • Monitor the Reaction: Use analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the deprotection reaction and confirm the complete removal of the Boc group before proceeding with the conjugation.

    • Alternative Acid: If TFA is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.

Possible Cause: Degradation of the deprotected amine.

  • Troubleshooting Steps:

    • Immediate Use: The deprotected amine can be less stable. It is best to use the deprotected product immediately in the subsequent conjugation step.

    • Neutralization: After deprotection with an acid like TFA, the resulting amine will be in its ammonium salt form. Neutralize the reaction mixture with a non-nucleophilic base (e.g., DIPEA) to generate the free amine just before adding the conjugation partner.

Issue 2: Degradation of this compound in solution during storage or handling.

Possible Cause: Oxidative degradation of the PEG chain.

  • Troubleshooting Steps:

    • Inert Atmosphere: When preparing and storing solutions, use solvents that have been degassed to remove oxygen. Store solutions under an inert atmosphere (argon or nitrogen).

    • Avoid Contaminants: Ensure that all glassware and reagents are free of trace metal ions, which can catalyze the oxidation of the PEG chain.

    • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.

Possible Cause: Hydrolysis of the Boc group.

  • Troubleshooting Steps:

    • pH Control: Avoid acidic conditions during storage. The Boc group is labile to acid. Use neutral or slightly basic buffers if aqueous solutions are required for a short period.

    • Aqueous Solution Stability: Be aware that long-term storage in aqueous solutions, even at neutral pH, may lead to slow hydrolysis. It is always recommended to prepare aqueous solutions fresh.

Stability of this compound in Solution

While specific quantitative data on the stability of this compound in various solutions is not extensively available in published literature, a general understanding of the stability of the PEG and N-Boc moieties allows for informed experimental design. The primary stability concerns are the oxidative degradation of the PEG backbone and the acid-catalyzed hydrolysis of the Boc protecting group.

Table 1: General Stability Profile of this compound in Solution

ConditionPotential Degradation PathwayRecommended Action
Acidic pH (< 6) Cleavage of the N-Boc groupAvoid for storage; use only for intentional deprotection.
Neutral pH (6-8) Slow oxidative degradation of the PEG chain over time.Prepare fresh solutions. For short-term storage, use degassed buffers and store at low temperatures (-20°C or -80°C).
Basic pH (> 8) Generally stable.Suitable for short-term storage if the downstream application is compatible with basic conditions.
Elevated Temperature Increased rate of oxidative degradation and potential for Boc group hydrolysis.Avoid heating solutions unless required for a specific reaction.
Presence of Oxygen Oxidation of the PEG chain.Use degassed solvents and store under an inert atmosphere.
Exposure to Light Photo-oxidation of the PEG chain.Protect solutions from light by using amber vials or wrapping containers in foil.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol provides a framework for users to determine the stability of this compound in their specific experimental conditions.

1. Materials:

  • This compound

  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • High-purity water and organic solvents (e.g., acetonitrile)

  • LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Dilute the stock solution into the buffer of interest to a final concentration suitable for LC-MS analysis (e.g., 1 mg/mL).

  • Divide the solution into aliquots for analysis at different time points.

  • Store the aliquots under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect from light.

  • At each time point (e.g., 0, 1, 3, 7, 14 days), remove an aliquot and analyze by LC-MS.

  • The LC-MS analysis should be set up to quantify the peak area of the intact this compound.

3. Data Analysis:

  • Plot the percentage of intact this compound remaining versus time for each storage condition.

  • This data will provide an estimate of the stability of the compound under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (this compound in DMSO) dilute Dilute Stock in Buffer prep_stock->dilute prep_buffer Prepare Buffer Solution (e.g., PBS, pH 7.4) prep_buffer->dilute aliquot Aliquot Samples dilute->aliquot store Store at Different Conditions (4°C, RT, 37°C) aliquot->store analyze LC-MS Analysis (Time Points: 0, 1, 3, 7, 14 days) store->analyze data_analysis Data Analysis (% Intact vs. Time) analyze->data_analysis

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Affecting this compound Stability cluster_peg PEG Chain Stability cluster_boc N-Boc Group Stability oxygen Oxygen peg_degradation Oxidative Degradation oxygen->peg_degradation light Light light->peg_degradation heat Heat heat->peg_degradation metal_ions Metal Ions metal_ions->peg_degradation acid Acidic pH boc_hydrolysis Hydrolysis (Deprotection) acid->boc_hydrolysis compound This compound in Solution compound->peg_degradation compound->boc_hydrolysis

Caption: Key factors influencing the stability of this compound.

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of your target molecule, specifically focusing on the removal of unreacted N-Boc-PEG12-alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove unreacted this compound from my reaction mixture?

A1: The purification of PEGylated small molecules can be complex due to the physicochemical properties of the PEG chain. Unreacted this compound is a polar molecule, and its solubility characteristics can be very similar to the desired PEGylated product, especially if the core molecule is also polar. This similarity in polarity makes separation by standard chromatographic techniques challenging. Common issues include poor separation from the product and streaking on Thin Layer Chromatography (TLC) and silica gel columns.[1][2]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common methods for purifying PEGylated small molecules and removing unreacted PEG reagents are based on chromatography. These include:

  • Normal-Phase Column Chromatography: Utilizes a polar stationary phase (like silica gel) and a less polar mobile phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (like C18 or C4) and a polar mobile phase.[][4][5] This technique is often effective when normal-phase chromatography fails to provide adequate separation.

  • Liquid-Liquid Extraction: Can be used if there is a significant difference in the solubility of the product and the unreacted PEG-alcohol in two immiscible solvents.

  • Complexation and Precipitation: A novel method involves the complexation of PEG-containing molecules with salts like magnesium chloride, leading to precipitation and allowing for purification without chromatography.

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is a common method for monitoring the progress of the purification. However, PEGylated compounds are known to streak on silica TLC plates. To improve spot shape, you can add modifiers to your mobile phase, such as a small amount of ammonia for basic compounds or formic/acetic acid for acidic compounds. For visualization, PEG compounds can be stained, for example, with a modified Dragendorff stain. For quantitative analysis and to confirm the absence of unreacted PEG, techniques like HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, as PEGs lack a strong UV chromophore.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your PEGylated compound.

Problem Potential Cause Suggested Solution Citation
Compound streaks on TLC plate. The sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.
The compound is highly polar or has acidic/basic groups.Add a modifier to the eluent: 0.1-2.0% triethylamine or ammonia in methanol for basic compounds; 0.1-2.0% acetic or formic acid for acidic compounds.
Inappropriate solvent system.Test different solvent systems. For PEG compounds, systems like Chloroform/Methanol or Dichloromethane/Methanol can provide better results than Ethyl Acetate/Hexane.
Poor separation between product and unreacted this compound on a silica column. The polarity of the product and the starting material are too similar.Switch to a different chromatographic method, such as reversed-phase chromatography (RP-HPLC), which separates based on hydrophobicity.
The solvent system is not optimized.Try a different gradient or a different solvent system. A slow gradient of 1-10% Ethanol/Isopropanol in Chloroform has been reported to improve separation for PEG-containing compounds.
The product is not eluting from the silica column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar PEGylated compounds, a significant percentage of methanol (e.g., up to 20%) in dichloromethane or chloroform may be necessary.
Low recovery of the product after purification. The compound may be adsorbing irreversibly to the silica gel.Consider using a less active stationary phase or switch to reversed-phase chromatography.
The product may be precipitating during the purification process.Ensure the chosen solvents are appropriate for maintaining the solubility of your compound.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a starting point for the purification of a small molecule product from unreacted this compound using silica gel chromatography.

1. Materials:

  • Crude reaction mixture
  • Silica gel (for flash chromatography)
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl3), Ethyl Acetate (EtOAc), Hexanes
  • Optional modifiers: Triethylamine (TEA), Acetic Acid (AcOH)
  • TLC plates (silica gel 60 F254)
  • TLC staining solution (e.g., potassium permanganate, Dragendorff stain)

2. Procedure:

  • TLC Analysis:
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or CHCl3).
  • Spot the mixture on a TLC plate alongside the this compound starting material.
  • Develop the TLC plate in various solvent systems to find an eluent that provides good separation between the product and the starting material. Start with systems like 5% MeOH in DCM and gradually increase the polarity.
  • If streaking is observed, add 0.5% TEA or AcOH to the eluent.
  • Column Packing:
  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Pack a glass column with the slurry.
  • Sample Loading:
  • Dissolve the crude mixture in a minimal amount of the loading solvent.
  • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
  • Elution:
  • Start eluting the column with the low-polarity solvent system determined from the TLC analysis.
  • Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% DCM and slowly increase the percentage of MeOH.
  • Collect fractions and monitor them by TLC.
  • Product Isolation:
  • Combine the fractions containing the pure product.
  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable when normal-phase chromatography fails to provide adequate separation.

1. Materials:

  • Crude reaction mixture
  • HPLC system with a UV detector (and optionally an ELSD or CAD)
  • Reversed-phase column (e.g., C18 or C4, preparative or semi-preparative)
  • Solvents: HPLC-grade Water, Acetonitrile (ACN), Methanol (MeOH)
  • Modifier: Trifluoroacetic acid (TFA) or Formic acid (FA)

2. Procedure:

  • Method Development (Analytical Scale):
  • Dissolve the crude mixture in the initial mobile phase.
  • Inject a small amount onto an analytical RP-HPLC column.
  • Run a gradient from high aqueous content to high organic content (e.g., 95:5 Water:ACN with 0.1% TFA to 5:95 Water:ACN with 0.1% TFA) over 20-30 minutes.
  • Identify the retention times of the product and the unreacted this compound.
  • Preparative Scale Purification:
  • Scale up the optimized analytical method to a preparative or semi-preparative column.
  • Dissolve the crude mixture in a minimal amount of the initial mobile phase.
  • Inject the sample onto the column.
  • Run the preparative gradient and collect fractions based on the UV chromatogram.
  • Product Isolation:
  • Analyze the collected fractions by analytical HPLC to confirm purity.
  • Combine the pure fractions.
  • Remove the organic solvent (ACN or MeOH) by rotary evaporation.
  • Lyophilize the remaining aqueous solution to obtain the purified product.

Data Presentation

The following table summarizes recommended starting solvent systems for silica gel column chromatography of PEGylated compounds. The optimal system for your specific compound will need to be determined experimentally.

Stationary Phase Solvent System (v/v) Compound Type Notes Citation
Silica GelDichloromethane / Methanol (98:2 to 90:10)General polar compoundsA good starting point for many PEGylated molecules.
Silica GelChloroform / Methanol (95:5 to 80:20)General polar compoundsAnother common and effective system for PEG derivatives.
Silica GelEthyl Acetate / HexaneLess polar compoundsMay not be polar enough for many PEGylated compounds, leading to poor elution.
Silica GelDichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1)Basic compoundsThe addition of ammonia can improve peak shape and reduce tailing for basic molecules.
Silica GelDichloromethane / Methanol / Acetic Acid (e.g., 95:5:0.5)Acidic compoundsAcetic acid can improve the chromatography of acidic compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude_sample Crude Reaction Mixture column_chrom Column Chromatography (Normal or Reversed-Phase) crude_sample->column_chrom extraction Liquid-Liquid Extraction crude_sample->extraction precipitation Complexation/ Precipitation crude_sample->precipitation tlc TLC Analysis column_chrom->tlc Monitor Fractions hplc HPLC Analysis column_chrom->hplc Purity Check extraction->hplc precipitation->hplc tlc->column_chrom pure_product Pure Product hplc->pure_product Combine Pure Fractions

Caption: General experimental workflow for the purification of PEGylated compounds.

troubleshooting_logic start Problem: Poor Separation or Streaking check_tlc Review TLC Conditions start->check_tlc is_overloaded Is the TLC overloaded? check_tlc->is_overloaded is_overloaded->start Yes, re-run diluted change_solvent Optimize Solvent System (e.g., DCM/MeOH) is_overloaded->change_solvent No is_streaking Is there streaking? add_modifier Add Modifier (e.g., TEA or AcOH) is_streaking->add_modifier Yes try_rp Switch to Reversed-Phase Chromatography is_streaking->try_rp No change_solvent->is_streaking add_modifier->try_rp solution Improved Separation try_rp->solution

Caption: Troubleshooting logic for poor separation and streaking issues.

References

monitoring the progress of N-Boc-PEG12-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring the progress of N-Boc-PEG12-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a PEG linker molecule that contains a hydroxyl (-OH) group at one end and a Boc-protected amine (N-Boc) group at the other, connected by a 12-unit polyethylene glycol (PEG) spacer.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2] The terminal hydroxyl group can be used for further chemical modifications, while the Boc group can be removed under mild acidic conditions to reveal a primary amine, which is reactive towards various functional groups. This linker is commonly used in bioconjugation, drug delivery, and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Q2: What are the most common methods for monitoring the progress of reactions involving this compound?

A2: The most common methods for monitoring these reactions are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products. NMR provides detailed structural information and can be used to quantify the conversion of reactants to products. LC-MS is a highly sensitive technique that separates the components of a reaction mixture and provides their mass-to-charge ratio, confirming the identity of the desired product and detecting any byproducts.

Q3: How can I purify the products from a reaction with this compound?

A3: Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel. Column chromatography on silica gel is a common method, often requiring polar solvent systems. A ternary solvent system such as Ethanol/Ethyl Acetate/DCM can be effective in reducing streaking. Other techniques like preparative HPLC or size-exclusion chromatography (SEC) can also be employed for higher purity.

Q4: What are the typical conditions for removing the Boc protecting group?

A4: The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions. A common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Another option is using 4M HCl in dioxane. The deprotection is usually rapid, but care must be taken if other acid-sensitive functional groups are present in the molecule.

Troubleshooting Guides

Problem 1: Difficulty in monitoring reaction progress by TLC.
  • Symptom: Spots are streaky or do not move from the baseline.

  • Possible Cause: PEGylated compounds are highly polar and can interact strongly with the silica gel on the TLC plate. The chosen solvent system may not be polar enough.

  • Solution:

    • Increase the polarity of your mobile phase. A mixture of a polar organic solvent like methanol or ethanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate is often effective.

    • Consider using a ternary solvent system. For example, a mixture of Ethanol/Ethyl Acetate/DCM can improve separation and reduce streaking.

    • For amine-containing compounds, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can help to reduce streaking by deactivating the acidic sites on the silica gel.

    • If your compound is not UV active, use a stain for visualization. Iodine vapor or a potassium permanganate stain are common choices for visualizing PEG compounds.

Problem 2: Incomplete reaction or low yield.
  • Symptom: TLC or NMR analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Possible Cause:

    • Insufficient reagent stoichiometry.

    • Poor quality or degradation of reagents.

    • Suboptimal reaction conditions (temperature, solvent, catalyst).

    • Steric hindrance, especially with bulky reacting partners.

  • Solution:

    • Ensure all reagents are of high purity and anhydrous if the reaction is moisture-sensitive.

    • Increase the equivalents of the coupling partner or activating reagents.

    • Optimize the reaction temperature. Gentle heating may be required, but be cautious of potential side reactions.

    • Choose an appropriate solvent. The solubility of all reactants is crucial for an efficient reaction.

Problem 3: Formation of multiple products or byproducts.
  • Symptom: LC-MS or NMR analysis reveals the presence of unexpected masses or signals.

  • Possible Cause:

    • Side reactions due to reactive functional groups on the substrate.

    • Over-activation or decomposition of reagents.

    • For reactions involving the hydroxyl group, di-substitution on the PEG linker might occur if both ends are reactive.

  • Solution:

    • Protect other reactive functional groups on your molecule before performing the reaction with this compound.

    • Control the stoichiometry of your reagents carefully.

    • Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before significant byproduct formation occurs.

    • Optimize purification methods to separate the desired product from the impurities.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C29H59NO14
Molecular Weight 645.78 g/mol
CAS Number 159156-95-3
Appearance To be determined
Purity >95%

Table 2: Example TLC Monitoring of a Reaction

Reaction: Esterification of a carboxylic acid (R-COOH) with this compound. TLC Conditions: Silica gel plate, 10% Methanol in Dichloromethane, UV visualization (254 nm) or Iodine stain.

Time (hours)Rf of R-COOHRf of this compoundRf of Product (Ester)Observations
0 0.450.30-Strong spots for both starting materials.
2 0.450.300.60Faint product spot appears. Starting material spots are still strong.
6 0.450.300.60Product spot is more intense. Starting material spots have diminished.
12 -0.300.60R-COOH spot is very faint or absent. This compound spot is still visible.
24 --0.60Both starting material spots are absent. Strong product spot.

Note: Rf values are representative and can vary based on specific reaction conditions and TLC parameters.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of each starting material in a suitable solvent.

    • Using a capillary tube, spot each starting material in its designated lane on the starting line.

    • In the co-spot lane, spot both starting materials.

    • At various time points during the reaction, take a small aliquot of the reaction mixture and spot it in the "reaction" lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 10% MeOH in DCM). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with iodine or potassium permanganate. Circle the spots with a pencil.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting material spots and the appearance of a new spot indicate the progress of the reaction.

Protocol 2: General Procedure for Monitoring a Reaction by ¹H NMR Spectroscopy
  • Prepare the NMR Sample: At a specific time point, take a small aliquot from the reaction mixture. Quench the reaction if necessary. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum of the sample.

  • Analyze the Spectrum:

    • This compound (Starting Material): Look for the characteristic singlet of the Boc group at approximately 1.4 ppm. The protons of the PEG chain will appear as a complex multiplet between 3.5 and 3.7 ppm. The methylene protons adjacent to the hydroxyl and amine groups will have distinct chemical shifts.

    • Product: Identify new signals corresponding to the product. For example, in an esterification reaction, the methylene protons next to the newly formed ester linkage will shift downfield.

    • Reaction Conversion: Compare the integration of a characteristic peak of the starting material with a characteristic peak of the product to determine the approximate reaction conversion.

Protocol 3: General Procedure for Monitoring a Reaction by LC-MS
  • Prepare the Sample: At a specific time point, take a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Set up the LC-MS:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Detector: A mass spectrometer (e.g., ESI-QTOF) set to scan a relevant mass range.

  • Inject and Analyze: Inject the prepared sample. The chromatogram will show the separation of different components over time. The mass spectrometer will provide the mass-to-charge ratio for each peak, allowing for the identification of the starting materials, product, and any byproducts.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis & Decision cluster_end Completion start Start Reaction take_aliquot Take Aliquot at Time 't' start->take_aliquot prep_sm Prepare Starting Material Standards tlc TLC Analysis prep_sm->tlc take_aliquot->tlc Quick Check lcms LC-MS Analysis take_aliquot->lcms Detailed Check nmr NMR Analysis take_aliquot->nmr Structural Confirmation analyze Analyze Data tlc->analyze lcms->analyze nmr->analyze decision Reaction Complete? analyze->decision decision->take_aliquot No workup Work-up Reaction decision->workup Yes end End workup->end

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_TLC cluster_causes Potential Causes cluster_solutions Solutions start TLC Issue: Streaking or No Movement cause1 Solvent Polarity Too Low start->cause1 cause2 Strong Interaction with Silica start->cause2 cause3 Compound is an Amine start->cause3 sol1 Increase Eluent Polarity (e.g., add MeOH) cause1->sol1 sol2 Use Ternary Solvent System (e.g., EtOH/EtOAc/DCM) cause2->sol2 sol3 Add Base to Eluent (e.g., 1% TEA) cause3->sol3

Caption: Troubleshooting guide for common TLC issues.

Boc_Deprotection_Pathway reactant N-Boc-PEG12-Product intermediate Protonated Carbamate reactant->intermediate Protonation reagent Acid (TFA or HCl) reagent->intermediate product Amine-PEG12-Product intermediate->product Loss of CO2 and t-butyl cation byproduct1 CO2 intermediate->byproduct1 byproduct2 tert-Butyl Cation intermediate->byproduct2

Caption: Simplified pathway for Boc deprotection.

References

Technical Support Center: Avoiding Aggregation During Nanoparticle PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding nanoparticle aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during PEGylation?

Aggregation of nanoparticles during PEGylation can stem from several factors that disrupt the colloidal stability of the nanoparticle suspension. The most common causes include:

  • Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact with other nanoparticles, leading to aggregation.[1]

  • Inadequate PEG Density: Even with full surface coverage, a low density of PEG chains may not provide sufficient steric hindrance to prevent aggregation, especially in solutions with high ionic strength.[1]

  • Suboptimal pH: The pH of the solution is critical as it can affect the surface charge of the nanoparticles and the conformation of the PEG chains, both of which are crucial for stability.[1] A pH that neutralizes the surface charge can lead to aggregation.[1]

  • High Ionic Strength: High salt concentrations in buffers can screen the surface charges on nanoparticles, which diminishes electrostatic repulsion and promotes aggregation.[1] This is particularly relevant for nanoparticles that rely on charge for stabilization.

  • Issues with the PEG Reagent: The quality and purity of the PEG reagent can significantly impact the efficiency and success of the PEGylation reaction.

  • Improper Reaction Conditions: Factors such as reaction time, temperature, and inadequate mixing can all contribute to incomplete or unsuccessful PEGylation, leading to aggregation.

Q2: How does the molecular weight of PEG influence nanoparticle stability?

The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical parameter in preventing nanoparticle aggregation. Generally, longer PEG chains offer better steric stabilization. An increase in PEG MW creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively shields the nanoparticles from interacting with each other. For instance, studies have demonstrated that increasing the PEG MW from 2 kDa to 20 kDa can significantly improve the stability and circulation time of nanoparticles in a biological environment. However, for some specific applications, shorter PEG chains may be necessary.

Q3: What is the role of pH during and after the PEGylation process?

The pH of the reaction and storage buffers plays a pivotal role in maintaining the stability of nanoparticles. For nanoparticles that are stabilized by surface charge, a pH that neutralizes this charge can lead to aggregation.

During the PEGylation reaction, the pH should be optimized for the specific conjugation chemistry being used. For example:

  • Reactions involving N-hydroxysuccinimide (NHS) esters are often more efficient at a slightly basic pH (7-8).

  • The activation of carboxylic acid groups with EDC/NHS chemistry is more efficient at a pH range of 4.5-7.2.

After the PEGylation and purification steps, the pH of the storage buffer must be maintained within a range that ensures the colloidal stability of the newly PEGylated nanoparticles.

Q4: Can high salt concentrations in my buffer contribute to aggregation?

Yes, buffers with high ionic strength, such as phosphate-buffered saline (PBS), can induce aggregation of nanoparticles, especially those that depend on electrostatic repulsion for stability. The ions present in the buffer can shield the surface charges on the nanoparticles, which in turn reduces the repulsive forces between them. This allows the attractive van der Waals forces to become dominant, causing the nanoparticles to aggregate. The use of sterically stabilized nanoparticles, such as those effectively coated with PEG, can help to mitigate this issue.

Troubleshooting Guides

Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
Possible CauseTroubleshooting Step
Rapid Change in Surface Charge Add the PEG reagent solution dropwise while continuously stirring or sonicating the nanoparticle suspension to ensure a gradual and uniform coating process.
Solvent Mismatch Ensure that the solvent used to dissolve the PEG reagent is miscible with the nanoparticle suspension and does not, on its own, cause the nanoparticles to precipitate.
Incorrect pH Before adding the PEG reagent, adjust the pH of the nanoparticle suspension to a level that is optimal for both the stability of the nanoparticles and the specific PEGylation reaction chemistry.
Issue 2: Aggregation is observed after the PEGylation reaction and subsequent purification.
Possible CauseTroubleshooting Step
Incomplete Reaction Optimize the reaction parameters, including time, temperature, and the concentrations of the reactants. Consider increasing the molar ratio of the PEG reagent to the nanoparticles.
Insufficient PEG Surface Density To achieve a higher grafting density on the nanoparticle surface, increase the concentration of the PEG reagent used in the reaction.
Harsh Purification Method Employ gentle purification techniques such as dialysis or centrifugal filtration using membranes with an appropriate molecular weight cut-off. Avoid using excessive centrifugation speeds that can lead to irreversible aggregation.
Inappropriate Storage Buffer Resuspend the purified PEGylated nanoparticles in a buffer that has been optimized for their stability in terms of pH and ionic strength. Typically, a buffer with a low ionic strength is preferred.

Quantitative Data Summary

The optimal conditions for nanoparticle PEGylation can vary significantly depending on the type of nanoparticle, the PEG reagent used, and the specific application. The following table provides a summary of some reported quantitative parameters for successful PEGylation.

ParameterValue/RangeNanoparticle SystemNotesReference
PEG Concentration 32.5 g/LBovine Serum Albumin (BSA) NanoparticlesThis concentration had the most significant effect on the amount of PEGylated amino groups.
PEG:Nanoparticle Molar Ratio 300:120 nm Gold NanoparticlesStability of the PEGylated nanoparticles reached a maximum at this ratio.
Incubation Time 10 minutesBovine Serum Albumin (BSA) NanoparticlesOptimal for achieving maximum PEGylation in the studied system.
Incubation Temperature 27°CBovine Serum Albumin (BSA) NanoparticlesThe optimal reaction temperature for the specific system investigated.
Reaction pH 7.0Bovine Serum Albumin (BSA) NanoparticlesOptimal pH for the PEGylation of free amino groups on the BSA nanoparticles.
PEG Surface Density (Brush) 0.083 ± 0.006 PEG/nm²80 nm x 320 nm PRINT hydrogel nanoparticlesResulted in a "brush" conformation of the PEG chains.
PEG Surface Density (Mushroom) 0.028 ± 0.002 PEG/nm²80 nm x 320 nm PRINT hydrogel nanoparticlesResulted in a "mushroom" conformation of the PEG chains.

Experimental Protocols

Protocol 1: General Procedure for Nanoparticle PEGylation using EDC/NHS Chemistry

This protocol outlines a common method for the covalent attachment of amine-terminated PEG to nanoparticles with carboxylated surfaces using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in a suitable buffer, such as MES buffer, at a concentration of 1 mg/mL.

  • Activation of Carboxylic Groups: Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS relative to the available carboxyl groups on the nanoparticles. Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction: Dissolve the amine-terminated PEG in the reaction buffer and add it to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized for the specific system. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add a quenching agent, such as hydroxylamine or beta-mercaptoethanol, to deactivate any unreacted NHS esters.

  • Purification: Remove excess PEG and other reactants by dialysis or centrifugal filtration.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic size and Polydispersity Index (PDI), and Zeta Potential analysis to measure the surface charge.

Protocol 2: Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

  • Sample Preparation:

    • Gently vortex the nanoparticle stock solution.

    • Dilute the stock solution to an appropriate concentration. The ideal concentration will result in a count rate between 100 and 500 kcps, though this can vary by instrument. It is advisable to perform a dilution series to determine the optimal range.

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Enter the correct parameters for the dispersant (viscosity and refractive index) and the desired temperature.

    • Set the measurement angle, which is typically 90° or 173°.

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform at least three consecutive measurements for each sample to ensure reproducibility.

    • The instrument's software will generate an intensity-based size distribution, a Z-average diameter, and a PDI.

  • Data Analysis:

    • Z-Average: Report this value as the mean hydrodynamic diameter.

    • Polydispersity Index (PDI): Report the PDI to indicate the width of the size distribution. A PDI value below 0.25 is generally considered desirable for most applications.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.

  • Sample Preparation:

    • Prepare samples in a low ionic strength medium; 10 mM NaCl is often recommended.

    • Filter the suspending medium prior to sample preparation using a 0.2 µm or smaller pore size filter.

    • The optimal sample concentration is particle-dependent. A concentration that provides a stable and appropriate count rate should be determined.

  • Instrument and Cell Preparation:

    • Use a dedicated zeta potential cell.

    • Ensure the cell is thoroughly cleaned with ethanol and deionized water and is free of any air bubbles.

    • Enter the correct dispersant parameters into the software, including viscosity, refractive index, and dielectric constant.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding the introduction of bubbles.

    • Place the cell in the instrument and allow it to equilibrate.

    • Perform at least three measurements. The instrument will apply an electric field and measure the velocity of the particles to calculate the electrophoretic mobility, from which the zeta potential is determined.

  • Data Analysis:

    • Report the average zeta potential value in millivolts (mV). A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability.

Visualizations

Caption: A general experimental workflow for nanoparticle PEGylation.

Troubleshooting_Aggregation Start Aggregation Observed When When did aggregation occur? Start->When Immediate Immediately upon PEG addition When->Immediate Immediate Post_Purification After purification When->Post_Purification Post-Purification Check_pH Is pH optimal for NP stability & reaction? Immediate->Check_pH Check_Reaction Are reaction conditions (time, temp, ratio) optimal? Post_Purification->Check_Reaction Adjust_pH Adjust pH before PEG addition Check_pH->Adjust_pH No Check_Addition Is PEG addition gradual? Check_pH->Check_Addition Yes Slow_Addition Add PEG dropwise with stirring Check_Addition->Slow_Addition No Check_Solvent Is solvent miscible? Check_Addition->Check_Solvent Yes Change_Solvent Use a miscible solvent Check_Solvent->Change_Solvent No Optimize_Reaction Increase reaction time, temp, or PEG ratio Check_Reaction->Optimize_Reaction No Check_Purification Is purification method gentle? Check_Reaction->Check_Purification Yes Gentle_Purification Use dialysis or lower centrifugation speed Check_Purification->Gentle_Purification No Check_Buffer Is storage buffer appropriate (low ionic strength, optimal pH)? Check_Purification->Check_Buffer Yes Change_Buffer Optimize storage buffer Check_Buffer->Change_Buffer No

Caption: A troubleshooting decision tree for nanoparticle aggregation during PEGylation.

References

Validation & Comparative

N-Boc-PEG12-alcohol vs. Other PEG Linkers for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and efficacy of the final construct. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of bioconjugates. This guide provides an objective comparison of N-Boc-PEG12-alcohol with other PEG linkers of varying lengths, supported by experimental data, to inform rational linker design in bioconjugation.

The Role of this compound in Bioconjugation

This compound is a discrete PEG linker characterized by a chain of 12 ethylene glycol units. One terminus of the linker is a hydroxyl (-OH) group, which can be further functionalized for conjugation. The other terminus is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the amine for subsequent conjugation. The PEG12 chain imparts significant hydrophilicity to the linker, which can be advantageous when working with hydrophobic payloads.

Comparative Analysis of PEG Linker Length in ADCs

The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of an ADC. Shorter PEG linkers may be beneficial for creating more compact conjugates, while longer PEG chains can enhance solubility and improve pharmacokinetic profiles.

A key study investigated the impact of PEG chain length on the in vivo properties of ADCs. The study compared ADCs constructed with drug-linkers containing PEG side chains of 2, 4, 8, 12, and 24 ethylene glycol units. The results demonstrated a clear trend of increasing plasma and tumor exposure with longer PEG chains. Notably, a plateau in tumor exposure was observed for ADCs with PEG8, PEG12, and PEG24 linkers, suggesting an optimal range for this parameter.

Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
PEG Linker LengthRelative Plasma Exposure (AUC)Relative Tumor Exposure (AUC)Tumor-to-Plasma Exposure RatioTumor Weight Reduction
Non-PEGylated1.001.001.0011%
PEG2> Non-PEGylatedIncreasedSimilar to PEG435-45%
PEG4> PEG2IncreasedSimilar to PEG235-45%
PEG8> PEG4Significantly IncreasedSignificantly Higher75-85%
PEG12 Similar to PEG8 & PEG24 Similar to PEG8 & PEG24 Significantly Higher 75-85%
PEG24Similar to PEG8 & PEG12Similar to PEG8 & PEG12Significantly Higher75-85%

Data synthesized from a preclinical study comparing ADCs with side-chain PEGylated drug-linkers.[1]

The data indicates that increasing the PEG chain length from 2 to 8 units leads to a significant improvement in both plasma and tumor exposure, as well as enhanced efficacy in reducing tumor weight.[1] The ADCs with PEG8, PEG12, and PEG24 linkers demonstrated the highest tumor exposures and the most substantial tumor growth inhibition, suggesting that a PEG12 linker, such as that in this compound, falls within the optimal range for maximizing tumor targeting and efficacy in this context.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experimental steps involving a linker like this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Add toluene and evaporate under reduced pressure (repeat 3 times) to azeotropically remove residual TFA.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Amino-PEG12-alcohol.

Workflow for Boc Deprotection:

A Dissolve this compound in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature (1-2h) B->C D Monitor by TLC/LC-MS C->D E Evaporate DCM and excess TFA D->E Reaction Complete F Azeotropic removal of TFA with Toluene E->F G Neutralization with NaHCO3 (optional) F->G H Drying and Concentration G->H I Amino-PEG12-alcohol H->I

Caption: General workflow for the deprotection of the Boc group from this compound.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for conjugating a drug-linker to an antibody via reduced interchain disulfides.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker construct with a maleimide group

  • Phosphate-buffered saline (PBS)

  • N-acetylcysteine

  • Sephadex G-25 desalting column

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS.

    • Add a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds.

    • Incubate the reaction to allow for reduction.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the maleimide-functionalized drug-linker to the reduced antibody solution.

    • Incubate the reaction to allow for the formation of a stable thioether bond.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker and other small molecules using a suitable chromatography method (e.g., size-exclusion chromatography).

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Logical Relationship in ADC Synthesis:

cluster_0 Drug-Linker Preparation cluster_1 Antibody Modification cluster_2 Purification & Characterization Drug Drug Linker_Activation Linker_Activation Drug->Linker_Activation Activation Drug_Linker Drug_Linker Linker_Activation->Drug_Linker Coupling ADC ADC Drug_Linker->ADC Antibody Antibody Reduced_Antibody Reduced_Antibody Antibody->Reduced_Antibody Reduction Reduced_Antibody->ADC Conjugation Purified_ADC Purified_ADC ADC->Purified_ADC Purification Characterization Characterization Purified_ADC->Characterization

Caption: High-level overview of the key stages in the synthesis of an antibody-drug conjugate.

Conclusion

The selection of a PEG linker is a critical step in the design of bioconjugates, with the length of the PEG chain playing a significant role in determining the ultimate performance of the therapeutic. The available data suggests that a PEG linker with 12 ethylene glycol units, as found in this compound, resides within an optimal range for enhancing the pharmacokinetic properties and efficacy of ADCs. While the ideal linker is often specific to the antibody, payload, and target, a PEG12 linker provides a favorable balance of hydrophilicity and chain length. The experimental protocols provided offer a foundation for researchers to incorporate this compound and other PEG linkers into their bioconjugation strategies, enabling the development of more effective and safer targeted therapies. Further empirical studies are always recommended to identify the optimal linker for a specific application.

References

A Head-to-Head Comparison: N-Boc-PEG12-alcohol vs. Amine-Reactive PEGs for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of PEGylation reagents is a critical determinant of success in developing therapeutic proteins, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The choice of polyethylene glycol (PEG) linker and its reactive group dictates the efficiency of conjugation, the stability of the final product, and its ultimate in vivo performance. This guide provides an in-depth, objective comparison of N-Boc-PEG12-alcohol with common amine-reactive PEGs, including N-hydroxysuccinimide (NHS) esters, aldehydes, and isothiocyanates.

This comparison will delve into the distinct chemistries of these PEGylation strategies, outlining their respective reaction partners, bond stabilities, and optimal conditions. We will explore the site-specific potential afforded by a protected amine strategy versus the broader reactivity of traditional amine-reactive linkers, providing a framework for selecting the most appropriate tool for your protein modification needs.

At a Glance: Key Differences

FeatureThis compound (after deprotection)Amine-Reactive PEGs (NHS Ester, Aldehyde, Isothiocyanate)
Reactive Group Primary Amine (-NH2)NHS Ester, Aldehyde (-CHO), Isothiocyanate (-NCS)
Primary Target Activated Carboxylic Acids, Aldehydes/KetonesPrimary Amines (Lysine residues, N-terminus)
Resulting Linkage Amide, Secondary AmineAmide, Secondary Amine, Thiourea
Reaction pH Amide coupling (EDC): 4.5-6.0; Reductive amination: 5.0-8.0NHS ester: 7.0-9.0; Aldehyde: 5.0-9.5; Isothiocyanate: 7.5-8.5
Key Advantage Orthogonal protection allows for multi-step, controlled conjugation strategies.Direct reaction with primary amines in a single step.
Key Disadvantage Requires a deprotection step prior to conjugation.Can lead to heterogeneous products due to multiple reactive sites (lysine residues); NHS esters are prone to hydrolysis.
Linkage Stability Amide: Highly stable; Secondary Amine: Highly stable.Amide: Highly stable; Secondary Amine: Highly stable; Thiourea: Stable.

In-Depth Comparison of PEGylation Strategies

The fundamental difference between using this compound and amine-reactive PEGs lies in the synthetic strategy. This compound employs a protecting group chemistry, offering a level of control and versatility not present in direct amine-reactive approaches.

This compound: A Strategy of Control

This compound is a PEG linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions[1][2]. The hydroxyl group can be further functionalized if needed[3][4].

The primary utility of this reagent lies in its ability to introduce a PEGylated amine in a controlled manner. The Boc group can be deprotected using acids like trifluoroacetic acid (TFA) to reveal a primary amine[5]. This newly formed amine can then be reacted with various functional groups on a target molecule, such as activated carboxylic acids (e.g., with EDC/NHS) to form a stable amide bond, or with aldehydes and ketones via reductive amination to form a stable secondary amine. This two-step approach is a form of orthogonal protection strategy, allowing for selective reactions in complex molecules.

Amine-Reactive PEGs: Direct and Efficient

Amine-reactive PEGs are designed for the direct modification of primary amines, which are abundant on the surface of most proteins in the form of lysine residues and the N-terminus. The most common amine-reactive functionalities are NHS esters, aldehydes, and isothiocyanates.

  • NHS-Ester PEGs: These are among the most common reagents for protein modification. They react with primary amines at neutral to slightly alkaline pH (7.0-8.5) to form highly stable amide bonds. However, NHS esters are highly susceptible to hydrolysis in aqueous environments, which competes with the desired conjugation reaction and can reduce efficiency. This reactivity is also generally non-selective, targeting all accessible primary amines and often resulting in a heterogeneous mixture of PEGylated species.

  • Aldehyde PEGs: These reagents react with primary amines via a two-step reductive amination process. First, a reversible Schiff base is formed, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). By controlling the reaction pH, it is possible to achieve higher selectivity for the N-terminal α-amine over the ε-amines of lysine residues, leading to more homogeneous products.

  • Isothiocyanate PEGs: These compounds react with primary amines to form a stable thiourea linkage. The reaction is typically carried out at a pH of 7.5-8.5. While effective, isothiocyanates can also exhibit some reactivity towards other nucleophiles.

Quantitative Data Summary

The following table summarizes typical performance metrics for the different PEGylation strategies. It is important to note that direct, side-by-side quantitative comparisons are not always available in the literature, and efficiencies can vary significantly depending on the specific protein, PEG reagent, and reaction conditions.

ParameterN-Boc-PEG12-Amine (Post-Deprotection)m-PEG-NHS Esterm-PEG-Aldehydem-PEG-Isothiocyanate
Typical Reaction Yield Dependent on the subsequent reaction; EDC coupling can exceed 90%.Can be high, but often results in a mixture of species. Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions.High yields for single conjugation are achievable with controlled conditions.Generally good yields, with reports of an average of 3.5 to 6.0 PEG chains per protein molecule with a 10-fold molar excess of the PEG reagent.
Reaction Time Deprotection: 1-4 hours. Conjugation: 2-24 hours.1-4 hours.12-24 hours.Several hours.
Linkage Stability Amide: Very high. Secondary Amine: Very high.Amide: Very high.Secondary Amine: Very high.Thiourea: High.
N-terminal Selectivity Not directly applicable; depends on the reactive partner on the protein.Generally low; reacts with all accessible primary amines.Higher potential for N-terminal selectivity at controlled, slightly acidic pH.Moderate; depends on reaction conditions.
Side Reactions Potential for side reactions during the deprotection or subsequent conjugation steps.Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH.Formation of a reversible Schiff base if not reduced.Can react with other nucleophiles to a lesser extent.

Experimental Workflows and Signaling Pathways

Logical Relationship of PEGylation Strategies

PEGylation_Strategies cluster_N_Boc This compound Pathway cluster_Amine_Reactive Amine-Reactive PEG Pathway NBoc This compound Deprotection Boc Deprotection (e.g., TFA) NBoc->Deprotection AminePEG H2N-PEG12-alcohol Deprotection->AminePEG Conjugation_Boc Conjugation to Target Molecule AminePEG->Conjugation_Boc Product_Boc PEGylated Product (Amide or Secondary Amine linkage) Conjugation_Boc->Product_Boc AmineReactivePEG Amine-Reactive PEG (NHS, Aldehyde, Isothiocyanate) Conjugation_AR Direct Conjugation AmineReactivePEG->Conjugation_AR TargetProtein Target Protein (with -NH2 groups) TargetProtein->Conjugation_AR Product_AR PEGylated Product (Amide, Secondary Amine, or Thiourea linkage) Conjugation_AR->Product_AR

Caption: Comparison of this compound and amine-reactive PEG conjugation pathways.

Experimental Workflow for Boc Deprotection and Conjugation

Boc_Deprotection_Workflow cluster_workflow Boc Deprotection and Conjugation Workflow Start Dissolve this compound in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (20-50% v/v) Cool->Add_TFA React_Deprotect Stir at 0°C to RT (1-4 hours) Add_TFA->React_Deprotect Monitor_Deprotect Monitor by TLC/LC-MS React_Deprotect->Monitor_Deprotect Workup Concentrate and Co-evaporate with Toluene Monitor_Deprotect->Workup Neutralize Neutralize with NaHCO3 (optional) Workup->Neutralize Deprotected_PEG Purified H2N-PEG12-alcohol Neutralize->Deprotected_PEG Conjugate Conjugate to Target Molecule (e.g., EDC/NHS coupling) Deprotected_PEG->Conjugate Purify_Final Purify PEGylated Product (e.g., SEC or IEX) Conjugate->Purify_Final Analyze Analyze Final Product (SDS-PAGE, MS, HPLC) Purify_Final->Analyze

Caption: Experimental workflow for Boc deprotection and subsequent conjugation.

Experimental Workflow for Amine-Reactive PEGylation (NHS Ester Example)

NHS_Ester_Workflow cluster_workflow Amine-Reactive PEGylation Workflow (NHS Ester) Start Dissolve Protein in Amine-Free Buffer (pH 7.5) Prepare_PEG Dissolve m-PEG-NHS Ester in DMSO or DMF Start->Prepare_PEG Add_PEG Add PEG-NHS to Protein Solution (5-20 fold molar excess) Prepare_PEG->Add_PEG React_Conjugate Incubate at RT (1-2h) or 4°C (overnight) Add_PEG->React_Conjugate Monitor_Conjugate Monitor by SDS-PAGE/HPLC React_Conjugate->Monitor_Conjugate Quench Quench with Tris or Glycine Monitor_Conjugate->Quench Purify Purify PEGylated Protein (e.g., SEC or Dialysis) Quench->Purify Analyze Analyze Final Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for amine-reactive PEGylation using an NHS ester.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol is a generalized procedure for the deprotection of the Boc group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution (optional)

  • Anhydrous sodium sulfate (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in an organic solvent, wash with saturated sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: PEGylation of a Protein with an Amine-Reactive NHS Ester

This protocol is a generalized procedure for the non-specific PEGylation of primary amines on a protein.

Materials:

  • Protein of interest

  • m-PEG-NHS Ester

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to avoid moisture condensation.

  • Immediately before use, dissolve the required amount of m-PEG-NHS ester in a small volume of anhydrous DMSO or DMF.

  • Add the dissolved m-PEG-NHS ester to the protein solution at a 5 to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Monitor the reaction progress using SDS-PAGE or HPLC.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

  • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method or dialysis.

  • Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.

Conclusion

The choice between this compound and amine-reactive PEGs is a strategic one, with significant implications for the final product's characteristics. This compound, through its protected amine, offers a pathway for controlled, multi-step conjugation strategies, which can be invaluable for producing well-defined, homogeneous bioconjugates. This approach is particularly advantageous when precise control over the site of PEGylation is paramount to preserve biological activity.

Conversely, amine-reactive PEGs such as NHS esters, aldehydes, and isothiocyanates provide a more direct and often faster method for PEGylation. Aldehyde-functionalized PEGs offer a degree of site-specificity for the N-terminus under controlled pH conditions. NHS esters are highly reactive and straightforward to use but often lead to heterogeneous products. Isothiocyanates provide another option for stable linkage to primary amines.

For researchers and drug development professionals aiming for a well-defined, homogeneous product with optimized biological function, the use of a protected PEG linker like this compound represents a superior choice for controlled modification. For applications where a high degree of surface coverage with PEG is the primary goal and product heterogeneity is acceptable, amine-reactive PEGs remain a viable and efficient option. The selection of the appropriate PEGylating agent should, therefore, be guided by the specific goals of the research and the desired attributes of the final bioconjugate.

References

A Comparative Guide to Analytical Methods for Characterizing N-Boc-PEG12-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of N-Boc-PEG12-alcohol, a bifunctional PEG linker crucial in bioconjugation and drug delivery. The selection of an appropriate analytical method is paramount for ensuring the purity, identity, and stability of this reagent, which directly impacts the quality and efficacy of the final conjugate. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring its conjugation reactions. Due to the lack of a strong UV chromophore in the PEG chain, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred over UV detection for universal applicability.[1] Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for this type of molecule.

Data Presentation: HPLC Performance

ParameterReverse-Phase HPLC (RP-HPLC) with ELSD/CAD
Purity Determination High
Quantitation High
Throughput High
Resolution Excellent for separating impurities with different PEG chain lengths or protecting groups.
Destructive Yes
Key Advantage Robust and widely available method for purity assessment.
Key Disadvantage Requires specialized detectors (ELSD/CAD/MS) for optimal performance with non-UV active compounds.

Experimental Protocol: RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: ELSD or CAD

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the relative peak area. Peak broadening can sometimes be an issue with PEG molecules but can often be mitigated by optimizing the column temperature and gradient.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve this compound in mobile phase injector Injector prep->injector column C18 Column injector->column detector ELSD/CAD/MS column->detector chromatogram Chromatogram detector->chromatogram purity Purity Assessment chromatogram->purity

Caption: Workflow for purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. It provides detailed information about the molecular structure by identifying the chemical environment of each proton.

Data Presentation: NMR Performance

Parameter¹H NMR Spectroscopy
Structural Elucidation Excellent
Purity Determination Moderate (can detect major impurities)
Quantitation Possible with an internal standard
Throughput Low to Medium
Destructive No
Key Advantage Provides unambiguous structural confirmation.
Key Disadvantage Lower sensitivity compared to MS; may not detect trace impurities.

Experimental Protocol: ¹H NMR

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Concentration: 5-10 mg/mL

  • Reference: Tetramethylsilane (TMS) at 0 ppm

  • Acquisition: Standard proton experiment with a sufficient number of scans for good signal-to-noise ratio.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Boc (t-butyl) ~1.44singlet9H
-NH- ~5.0 (broad)singlet1H
-CH₂-N- ~3.30triplet2H
PEG backbone (-O-CH₂-CH₂-O-) ~3.64multiplet44H
-CH₂-OH ~3.71triplet2H
-OH Variable (broad)singlet1H

Logical Diagram for NMR Signal Assignment

NMR_Assignment cluster_protons Proton Environments cluster_shifts Expected ¹H NMR Signals compound This compound Structure boc Boc (-C(CH₃)₃) compound->boc nh -NH- compound->nh peg PEG Backbone (-O-CH₂-CH₂-O-) compound->peg ch2n -CH₂-N- compound->ch2n ch2oh -CH₂-OH compound->ch2oh oh -OH compound->oh s_boc ~1.44 ppm (s, 9H) boc->s_boc s_nh ~5.0 ppm (br s, 1H) nh->s_nh s_peg ~3.64 ppm (m, 44H) peg->s_peg s_ch2n ~3.30 ppm (t, 2H) ch2n->s_ch2n s_ch2oh ~3.71 ppm (t, 2H) ch2oh->s_ch2oh s_oh Variable (br s, 1H) oh->s_oh

Caption: Relationship between structure and ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound. When coupled with a separation technique like HPLC (LC-MS), it can also aid in the identification of impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Data Presentation: MS Performance

ParameterElectrospray Ionization Mass Spectrometry (ESI-MS)
Molecular Weight Confirmation Excellent
Structural Information Moderate (from fragmentation)
Sensitivity Very High
Throughput High (especially with direct infusion)
Destructive Yes
Key Advantage High sensitivity and accurate mass measurement.
Key Disadvantage Can be subject to matrix effects and ion suppression.

Experimental Protocol: ESI-MS

  • Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole TOF (Q-TOF) for accurate mass measurement.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 100 µg/mL.

  • Infusion: Direct infusion via a syringe pump or coupled with an HPLC system (LC-MS).

Expected Results: The theoretical molecular weight of this compound is 645.78 g/mol . In positive ion mode, the expected ions would be [M+H]⁺ at m/z 646.79, [M+Na]⁺ at m/z 668.77, and [M+K]⁺ at m/z 684.74. Fragmentation may occur, with a characteristic loss of the Boc group (100 Da).

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep Dissolve Sample hplc HPLC Separation prep->hplc esi Electrospray Ionization hplc->esi ms Mass Analyzer (TOF) esi->ms spectrum Mass Spectrum ms->spectrum mw_confirm Molecular Weight Confirmation spectrum->mw_confirm

Caption: Workflow for LC-MS molecular weight confirmation.

Alternative Analytical Methods

While HPLC, NMR, and MS are the primary methods for comprehensive characterization, other techniques can be employed for specific purposes, such as rapid screening or as complementary methods.

Data Presentation: Comparison of Alternative Methods

MethodApplicationAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Rapid reaction monitoring, purity screening.Simple, fast, low cost.Low resolution, not quantitative.
Capillary Electrophoresis (CE) Purity analysis, separation of closely related species.High resolution, minimal sample consumption.Less robust than HPLC, can have reproducibility issues.

Experimental Protocols

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A polar solvent system such as 10% Methanol in Dichloromethane.

    • Visualization: Staining with potassium permanganate or iodine vapor. The Rƒ value will be dependent on the exact solvent system but should be consistent for the pure compound.

  • Capillary Electrophoresis (CE):

    • Capillary: Fused silica, 50 µm i.d.

    • Buffer: 50 mM phosphate buffer, pH 2.5.

    • Voltage: 20 kV

    • Detection: UV at a low wavelength (e.g., 200 nm) or indirect detection. CE can be particularly useful for separating PEG oligomers with high efficiency.[2][3]

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC is essential for purity determination, while ¹H NMR provides definitive structural confirmation. Mass spectrometry is invaluable for verifying the molecular weight with high accuracy. TLC and CE serve as valuable complementary techniques for rapid screening and high-resolution separation, respectively. The selection of the most appropriate method or combination of methods will depend on the specific analytical need, whether it be routine quality control, in-depth structural elucidation, or reaction monitoring.

References

A Researcher's Guide to the HPLC Analysis of N-Boc-PEG12-Alcohol Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of proteins modified with polyethylene glycol (PEG) is critical for ensuring product quality, efficacy, and safety. The covalent attachment of PEG chains, or PEGylation, can enhance the therapeutic properties of proteins. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of proteins modified with N-Boc-PEG12-alcohol, a common PEGylating reagent. We will explore various HPLC techniques, delve into alternative analytical methods, and provide detailed experimental protocols and comparative data to inform your analytical strategy.

The analysis of proteins modified with this compound presents a unique challenge due to the presence of the Boc (tert-butyloxycarbonyl) protecting group. This group is typically removed under acidic conditions, a step that must be considered in the analytical workflow. Analytical methods can be designed to analyze the intact Boc-protected conjugate or the deprotected product.

Comparison of Analytical Methodologies

The selection of an analytical method depends on the specific information required, such as the extent of PEGylation, identification of isomers, and quantification of impurities like free PEG and unmodified protein. The primary methods for analyzing PEGylated proteins are based on HPLC, but alternatives like Mass Spectrometry offer complementary information.

Analytical Method Principle of Separation Primary Application Advantages Limitations
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic radius (size) in solution.Quantifying aggregates, separating unreacted protein and free PEG from the PEGylated conjugate.[1]Robust, simple method development, good for aggregate analysis.Limited resolution for different PEGylated species (e.g., mono- vs. di-PEGylated) if the size difference is small. May not separate positional isomers.[1]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution separation of PEGylation isomers and isoforms.Excellent for separating species with minor differences in PEGylation sites. Can be coupled with mass spectrometry.Can lead to protein denaturation. Peak shape can be challenging for large, heterogeneous PEGylated proteins.
Ion-Exchange HPLC (IEX-HPLC) Separation based on net surface charge.Separation of positional isomers where PEGylation masks charged residues.Orthogonal to SEC and RP-HPLC, providing different selectivity. Non-denaturing conditions can be used.Resolution depends on the charge difference between species.
Mass Spectrometry (LC-MS) Separation by mass-to-charge ratio.Precise mass determination of the conjugate, identification of PEGylation sites, and characterization of heterogeneity.High sensitivity and specificity. Provides detailed molecular information.Polydispersity of PEG can complicate spectra. Data analysis can be complex.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of this compound modified proteins. The following are representative protocols for the most common analytical techniques.

This compound Deprotection Protocol

Prior to some analytical methods, or for characterization of the final deprotected conjugate, the Boc group is removed.

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

  • Procedure:

    • Dissolve the this compound modified protein in DCM.

    • Add the TFA/DCM solution and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and TFA under vacuum.

Size-Exclusion HPLC (SEC-HPLC)

This method is ideal for separating the PEGylated protein from the unreacted protein and free PEG.

  • Column: A silica-based column with a pore size appropriate for the size of the protein and its conjugate (e.g., 300 Å).

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm for the protein and a Refractive Index (RI) detector for the PEG component, as PEG has a poor UV chromophore.[2]

  • Temperature: Ambient.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful tool for separating PEGylated isomers.

  • Column: A C4 or C8 column is often preferred for proteins over a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B. The specific gradient will need to be optimized based on the protein's hydrophobicity.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm. Can be coupled with a mass spectrometer.

  • Temperature: Elevated temperatures (e.g., 60-80 °C) can improve peak shape for large proteins.

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates molecules based on their surface charge.

  • Column: A strong or weak cation or anion exchange column, depending on the protein's isoelectric point (pI) and the buffer pH.

  • Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5).

  • Gradient: A linear salt gradient from low to high concentration of mobile phase B.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides detailed information about the mass and heterogeneity of the PEGylated protein.

  • Liquid Chromatography: Typically RP-HPLC is used to separate different species before they enter the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for protein analysis.

  • Data Analysis: Deconvolution of the resulting spectra is necessary to determine the mass of the different PEGylated species.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful analysis.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Protein_Modification Protein Modification with This compound Boc_Deprotection Optional: Boc Deprotection (Acidic Condition) Protein_Modification->Boc_Deprotection If required HPLC_Methods HPLC Analysis Protein_Modification->HPLC_Methods Boc_Deprotection->HPLC_Methods SEC SEC-HPLC HPLC_Methods->SEC RP RP-HPLC HPLC_Methods->RP IEX IEX-HPLC HPLC_Methods->IEX Data_Output Data Output & Interpretation SEC->Data_Output LCMS LC-MS RP->LCMS RP->Data_Output IEX->Data_Output LCMS->Data_Output

Caption: Experimental workflow for the analysis of this compound modified proteins.

Signaling Pathway of PEGylation's Effect

PEGylation can impact protein function by altering its interaction with cellular components. For instance, it can shield epitopes from antibody recognition, thereby reducing immunogenicity.

PEGylation_Effect cluster_protein Protein Interaction cluster_peg_protein PEGylated Protein Interaction Protein Protein Receptor Cellular Receptor Protein->Receptor Binding Antibody Antibody Protein->Antibody Binding & Immune Response PEG_Protein PEGylated Protein PEG_Receptor Cellular Receptor PEG_Protein->PEG_Receptor Reduced Binding (Steric Hindrance) PEG_Antibody Antibody PEG_Protein->PEG_Antibody Blocked Binding (Reduced Immunogenicity)

Caption: Effect of PEGylation on protein interactions.

By carefully selecting and optimizing the appropriate analytical methods, researchers can gain a comprehensive understanding of the characteristics of their this compound modified proteins, ensuring the development of safe and effective biotherapeutics.

References

Navigating the Mass Spectrometry of N-Boc-PEG12-Alcohol Conjugated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of peptide modification, understanding the analytical landscape is paramount. The conjugation of peptides with moieties like N-Boc-PEG12-alcohol enhances their therapeutic properties, but also introduces complexities in their characterization. This guide provides a comparative overview of the mass spectrometric analysis of this compound conjugated peptides, offering insights into its performance against common alternatives and detailing the experimental protocols necessary for robust analysis.

The covalent attachment of Polyethylene Glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy to improve their pharmacokinetic and pharmacodynamic profiles. This modification can enhance solubility, increase in vivo stability, and reduce immunogenicity. This compound is a discrete PEG linker that offers a balance of hydrophilicity and a reactive handle for further derivatization after the removal of the Boc protecting group. However, the analysis of these conjugated peptides, particularly by mass spectrometry, presents unique challenges that necessitate specialized protocols and a clear understanding of their fragmentation behavior.

Performance Comparison: N-Boc-PEG12-Linker vs. Alternatives

The choice of a PEGylation reagent is critical and depends on the desired linkage chemistry and the specific amino acid residues to be targeted. Here, we compare the mass spectrometry characteristics of peptides conjugated with this compound against two prevalent alternatives: N-hydroxysuccinimide (NHS)-activated PEG linkers and maleimide-functionalized PEG linkers.

FeatureThis compound ConjugateNHS-Ester-PEG ConjugateMaleimide-PEG Conjugate
Target Residues Primarily hydroxyl-containing residues (e.g., Ser, Thr, Tyr) via activation of the alcohol. Can be modified to target other groups.Primary amines (N-terminus and Lysine side chains).Thiol groups (Cysteine side chains).
Linkage Stability Ether or ester linkage, depending on the conjugation chemistry. Ether linkages are generally stable.Amide bond, which is highly stable.Thioether bond, which is stable.
Mass Spectrometry Ionization Electrospray ionization (ESI) is commonly used. The PEG chain can lead to a distribution of charge states.ESI is effective. The resulting amide bond is stable during ionization.ESI is suitable. The thioether linkage is stable under typical ESI conditions.
Fragmentation (MS/MS) Fragmentation often occurs along the PEG chain, resulting in a characteristic neutral loss of ethylene glycol units (44 Da). The Boc group can be lost as isobutylene (56 Da) or tert-butanol (74 Da). The peptide backbone fragmentation provides sequence information.Primarily peptide backbone fragmentation (b- and y-ions) is observed, allowing for straightforward sequence confirmation and localization of the PEGylation site.Fragmentation typically occurs at the peptide backbone. The thioether bond is generally stable, allowing for clear identification of the modified cysteine residue.
Data Interpretation Can be complex due to the polydispersity of the PEG chain (if not a discrete PEG) and the multiple fragmentation pathways of the linker and the peptide.Generally more straightforward due to the predictable fragmentation of the peptide backbone.Interpretation is often clear, with the mass shift on a specific cysteine residue being the primary indicator of conjugation.

Experimental Protocols

Accurate and reproducible mass spectrometric analysis of PEGylated peptides relies on meticulous sample preparation and optimized instrument parameters. Below are detailed methodologies for the key experiments.

Protocol 1: Sample Preparation for Mass Spectrometry Analysis
  • Denaturation and Reduction (for Cysteine-containing peptides for Maleimide conjugation):

    • Dissolve the peptide conjugate in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • To reduce disulfide bonds (if not the target for conjugation), add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

  • Alkylation (for Cysteine-containing peptides for Maleimide conjugation):

    • To prevent the re-formation of disulfide bonds, alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Buffer Exchange/Desalting:

    • It is crucial to remove non-volatile salts and detergents, which can interfere with mass spectrometry analysis.

    • Use a suitable method for desalting, such as reversed-phase solid-phase extraction (SPE) with C18 cartridges or size-exclusion chromatography.

    • Elute the peptide conjugate in a volatile buffer compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid in water.

  • Final Sample Preparation:

    • Dilute the desalted peptide conjugate to a final concentration of 0.1-1 mg/mL in a solvent suitable for electrospray ionization, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v).

Protocol 2: LC-MS/MS Analysis of PEGylated Peptides
  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from approximately 5% to 40% Mobile Phase B over 60-90 minutes is a good starting point and should be optimized for the specific peptide conjugate.

    • Flow Rate: Typically 200-300 µL/min.

    • Column Temperature: 40-60 °C.

  • Mass Spectrometry (MS) and MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: A range of 500-4000 m/z is typically sufficient to cover the expected charge states of the peptide conjugate.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ions. Optimize the collision energy to achieve good fragmentation of both the peptide backbone and the PEG linker.

Visualizing the Workflow and Linker Structures

To further clarify the processes and structures involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation denaturation Denaturation & Reduction alkylation Alkylation denaturation->alkylation desalting Desalting (SPE or SEC) alkylation->desalting final_prep Final Dilution desalting->final_prep lc_separation LC Separation (C18) final_prep->lc_separation ms_analysis MS Analysis (ESI) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation (CID/HCD) ms_analysis->msms_fragmentation data_analysis Data Analysis & Sequence Confirmation msms_fragmentation->data_analysis

A high-level overview of the experimental workflow for the mass spectrometry analysis of PEGylated peptides.

linker_structures cluster_boc_peg This compound cluster_nhs_peg NHS-Ester-PEG cluster_mal_peg Maleimide-PEG boc_peg_structure Boc-NH-(CH2CH2O)12-H nhs_peg_structure R-O-(CH2CH2O)n-C(O)-NHS mal_peg_structure R-O-(CH2CH2O)n-Maleimide

Chemical structures of this compound and common alternative PEG linkers.

A Comparative Guide to Determining the Efficiency of N-Boc-PEG12-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. By increasing the hydrodynamic radius of a molecule, PEGylation can improve pharmacokinetics, increase stability, and reduce immunogenicity. The choice of the PEG linker and the efficiency of the conjugation reaction are critical parameters that directly impact the efficacy and homogeneity of the final bioconjugate.

This guide provides a comprehensive comparison of N-Boc-PEG12-alcohol with other common PEGylation reagents, offering experimental data and detailed protocols to assist researchers in optimizing their conjugation strategies.

Comparing Conjugation Chemistries: A Quantitative Overview

The efficiency of a PEGylation reaction is influenced by the reactive groups on both the PEG linker and the target biomolecule. This compound possesses a terminal hydroxyl group that requires activation to react with functional groups on a protein, typically primary amines on lysine residues or the N-terminus. This is often achieved by converting the alcohol to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an aldehyde.

The following table summarizes a comparative analysis of conjugation efficiencies for different PEG linker chemistries. The data illustrates typical yields and conditions for the conjugation of a model monoclonal antibody (mAb).

Linker TypeTarget ResidueTypical Molar Excess (Linker:Protein)Reaction pHTypical Conjugation Yield (%)Reference
This compound (activated as NHS ester) Lysine10:1 - 20:17.5 - 8.560 - 80%[1][2]
mPEG-Aldehyde N-terminus/Lysine5:1 - 15:15.0 - 7.070 - 90% (N-terminus)[1][3]
mPEG-NHS Ester Lysine10:1 - 20:17.2 - 9.050 - 75%[2]
mPEG-Maleimide Cysteine5:1 - 10:16.5 - 7.5> 95%

Note: Conjugation yields are highly dependent on the specific protein, reaction conditions, and analytical methods used for quantification. The data presented here is illustrative and serves as a general comparison.

Experimental Protocols

Accurate determination of conjugation efficiency requires robust and well-defined experimental protocols. Below are detailed methodologies for the activation of this compound, its conjugation to a model antibody, and the subsequent analysis of the conjugation products.

Protocol 1: Activation of this compound to N-Boc-PEG12-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM or ACN in a round bottom flask under a nitrogen or argon atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (DSC) in a 1.2 to 1.5 molar excess relative to the PEG-alcohol.

  • Add triethylamine or DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel chromatography to yield the pure N-Boc-PEG12-NHS ester.

  • Confirm the structure and purity of the activated linker using NMR and mass spectrometry.

Protocol 2: Conjugation of N-Boc-PEG12-NHS Ester to a Monoclonal Antibody

This protocol outlines the conjugation of the activated PEG linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.5-8.5

  • N-Boc-PEG12-NHS ester, freshly prepared or stored under anhydrous conditions

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare a stock solution of the N-Boc-PEG12-NHS ester in anhydrous DMSO or DMF at a concentration of 10-20 mg/mL.

  • Adjust the concentration of the mAb in the reaction buffer to 2-10 mg/mL.

  • Slowly add the desired molar excess of the N-Boc-PEG12-NHS ester stock solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the PEGylated antibody from unreacted PEG linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).

  • Collect the fractions corresponding to the purified PEGylated antibody.

Protocol 3: Determination of Conjugation Efficiency by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate and quantify the un-conjugated antibody, and different PEGylated species.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C4 or C8 reversed-phase column suitable for protein separations

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Set up an appropriate gradient elution method. A typical gradient might be from 20% to 80% Mobile Phase B over 30 minutes.

  • Inject a known amount of the purified PEGylated antibody sample onto the column.

  • Monitor the elution profile at 280 nm.

  • The un-conjugated antibody will typically elute first, followed by the mono-, di-, and higher-order PEGylated species, which will have longer retention times due to the increased hydrophobicity from the PEG chains.

  • Calculate the percentage of each species by integrating the peak areas in the chromatogram. The conjugation efficiency can be determined by the ratio of the sum of the areas of the PEGylated peaks to the total area of all protein peaks.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the conjugates and assess the distribution of PEGylated species.

Materials:

  • MALDI-TOF mass spectrometer

  • Sinapinic acid or a similar matrix suitable for proteins

  • Matrix solution (e.g., 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)

  • Purified PEGylated antibody sample

Procedure:

  • Mix the purified PEGylated antibody sample with the matrix solution in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum in the appropriate mass range for the expected conjugates.

  • The resulting spectrum will show a series of peaks corresponding to the un-conjugated antibody and the antibody conjugated with one, two, three, or more PEG linkers.

  • The mass difference between the peaks will correspond to the mass of the attached N-Boc-PEG12 linker.

  • The relative intensities of the peaks can be used to estimate the distribution of the different PEGylated species.

Visualizing Key Biological and Experimental Processes

To provide a clearer understanding of the context and workflow, the following diagrams were generated using Graphviz.

VEGF Signaling Pathway

PEGylated therapeutics are often designed to target signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) pathway, which plays a crucial role in angiogenesis.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

Simplified VEGF signaling pathway.
Experimental Workflow for Determining Conjugation Efficiency

The following diagram illustrates the logical steps involved in the conjugation of this compound and the subsequent analysis of its efficiency.

Conjugation_Workflow start Start activation Activate this compound (e.g., to NHS ester) start->activation conjugation Conjugate activated PEG to Protein (e.g., mAb) activation->conjugation purification Purify PEGylated Protein (Size-Exclusion Chromatography) conjugation->purification analysis Analyze Conjugation Efficiency purification->analysis hplc RP-HPLC Analysis: Quantify species analysis->hplc maldi MALDI-TOF MS Analysis: Determine molecular weight and distribution analysis->maldi end End hplc->end maldi->end

Workflow for conjugation and analysis.

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can accurately determine the efficiency of their this compound conjugation reactions, a critical step in the development of well-characterized and effective biotherapeutics.

References

A Guide to Alternative Linkers for PROTAC Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of effective Proteolysis-Targeting Chimeras (PROTACs) is a pivotal step in targeted protein degradation. While N-Boc-PEG12-alcohol has been a widely used linker, the scientific community is increasingly exploring alternatives to optimize PROTAC efficacy, physicochemical properties, and cell permeability. This guide provides an objective comparison of various linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC, though often perceived as a simple spacer, plays a critical role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][2] This guide will delve into the performance of several key alternative linker categories, offering a comparative analysis against the benchmark of traditional PEG-based linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1] A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy.[1] The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Flexible Linkers: Alkyl/Ether vs. PEG Chains

Alkyl and Polyethylene Glycol (PEG) chains are the most prevalent flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. Alkyl chains are simple hydrocarbon chains that offer significant conformational flexibility but are generally hydrophobic, which can negatively impact a PROTAC's solubility. In contrast, PEG linkers, composed of repeating ethylene glycol units, enhance hydrophilicity and solubility.

Linker TypeTarget ProteinE3 LigaseLinker CompositionDC50DmaxReference
Alkyl/EtherTBK1VHL< 12 atomsNo degradation-
Alkyl/EtherTBK1VHL12 - 29 atomsSubmicromolar-
Alkyl/EtherTBK1VHL21 atoms3 nM96%
AlkylCRBNSelf-degradationNine-atom alkyl chainConcentration-dependent decrease-
PEGCRBNSelf-degradationThree PEG unitsWeak degradation-
PEGERαNot Specified12 atomsEffective degradation-
PEGERαNot Specified16 atomsMore potent degradation-

Table 1: Comparison of flexible linker performance. This table summarizes data on the impact of linker length and composition on the degradation of various target proteins.

Rigid Linkers: Enhancing Potency and Selectivity

To overcome the limitations of flexible linkers, such as high conformational flexibility which can lead to an entropic penalty upon binding, researchers have turned to more rigid designs. These linkers, which incorporate cyclic structures like piperazine, piperidine, and aromatic rings, or linear motifs like alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.

Linker TypeTarget ProteinE3 LigaseLinker CompositionDegradation ActivityReference
Flexible (PEG)Androgen Receptor (AR)Not SpecifiedParent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)Androgen Receptor (AR)Not SpecifiedPROTACs 55-57No activity
Rigid (Piperazine-PEG hybrid)BRD4CRBNTriazole-only linkerLow-nanomolar biochemical potency but poor solubility
Rigid (Piperazine-PEG hybrid)BRD4CRBNPiperazine-PEG hybridImproved cellular DC50 and in vivo exposure

Table 2: Comparison of flexible vs. rigid linker performance. This table highlights how linker rigidity can influence PROTAC activity, with outcomes being target-dependent.

"Clickable" Linkers: Streamlining Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a powerful tool for the rapid and efficient synthesis of PROTACs. This approach allows for the modular assembly of PROTAC libraries by joining two molecular fragments equipped with an azide and an alkyne, respectively. The resulting triazole ring is not merely a linkage unit; it is metabolically stable and can contribute to the overall properties of the PROTAC.

Linker TypeTarget ProteinE3 LigaseKey FeaturesOutcomeReference
Clickable (Triazole)BRD4CRBNRapid library synthesis via CuAACIdentification of potent degraders with varying linker lengths
Clickable (Triazole)STINGCRBN/VHLModular combination of different recruitersEfficient creation of a library for optimization

Table 3: Application of "clickable" linkers in PROTAC synthesis. This table illustrates the utility of click chemistry for the efficient generation and optimization of PROTACs.

Photocleavable Linkers: Spatiotemporal Control

A sophisticated class of "smart" linkers incorporates photocleavable groups, enabling light-induced activation of the PROTAC. This strategy offers precise spatiotemporal control over protein degradation, minimizing off-target effects. Photocaged PROTACs remain inactive until irradiated with a specific wavelength of light, which triggers the release of the active degrader molecule.

Linker TypeTarget ProteinPhotocleavable GroupActivationOutcomeReference
PhotocleavableBRD44,5-dimethoxy-2-nitrobenzyl (DMNB)Light irradiationPotent degradation activity only after light exposure
PhotocleavableBTK4,5-dimethoxy-2-nitrobenzyl (DMNB)Light irradiationSuccessful light-induced degradation

Table 4: Examples of photocleavable linkers in PROTACs. This table showcases the use of light to control the activity of PROTACs.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used for their evaluation, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling Recycling Ternary_Complex->Recycling Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino Acids Recycling->PROTAC Recycling->E3_Ligase

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation Linker_Selection 1. Alternative Linker Selection Synthesis 2. PROTAC Synthesis (e.g., Click Chemistry) Linker_Selection->Synthesis Purification 3. Purification & Characterization (LC-MS, NMR) Synthesis->Purification Cell_Culture 4. Cell Culture & Treatment Purification->Cell_Culture Western_Blot 5. Western Blot for Protein Degradation Cell_Culture->Western_Blot Data_Analysis 6. Densitometry & DC50/Dmax Calculation Western_Blot->Data_Analysis

General experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below is a detailed methodology for a key experiment cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensity using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic ease, the field is increasingly moving towards more sophisticated designs to enhance potency, selectivity, and drug-like properties. Rigid linkers, "clickable" linkers, and photocleavable linkers each present unique advantages that can be leveraged to overcome specific challenges in PROTAC development. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Assessing the Purity of N-Boc-PEG12-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization and purity assessment of polyethylene glycol (PEG) conjugates are critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. N-Boc-PEG12-alcohol is a discrete PEG (dPEG®) linker, valued for its defined molecular weight, which simplifies analysis compared to traditional polydisperse PEGs. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound conjugates, supported by illustrative experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound conjugates is primarily assessed using a combination of chromatographic and spectroscopic techniques. The most common and powerful methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages and limitations in detecting and quantifying the target conjugate and potential impurities.

Analytical MethodPrincipleStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution for separating closely related impurities; Accurate quantification of impurities with a chromophore; Well-established and widely available.Requires a chromophore for UV detection; Retention times can be sensitive to minor changes in mobile phase composition and temperature.
Quantitative ¹H NMR (qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of protons.Provides absolute quantification without the need for a specific reference standard of the analyte; Offers detailed structural information for impurity identification; Non-destructive.[1]Lower sensitivity compared to HPLC for trace impurities; Signal overlap can complicate quantification in complex mixtures.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).High sensitivity and specificity for molecular weight determination; Can identify unknown impurities through fragmentation analysis (MS/MS); Confirms the identity of the conjugate.Quantification can be challenging without appropriate standards; Ionization efficiency can vary between the analyte and impurities.

Illustrative Purity Data for N-Boc-PEG12-Serine Methyl Ester Conjugate

To illustrate the comparative performance of these techniques, we present hypothetical purity data for a model conjugate, N-Boc-PEG12-Serine methyl ester.

ParameterRP-HPLC (UV, 210 nm)q¹H NMR (400 MHz)LC-MS (ESI+)
Purity (%) 98.5%98.2%Confirmed MW
Detected Impurities
Unreacted this compound0.8%0.9%Detected
N-Boc-PEG12-acid0.5%0.6%Detected
Di-Boc-PEG12-alcoholNot resolved0.3%Detected
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantification (LOQ) ~0.05%~0.3%~0.1%
Precision (RSD) < 2%< 3%< 5% (for relative abundance)

Experimental Workflow for Purity Assessment

The logical workflow for a comprehensive purity assessment of an this compound conjugate involves a multi-step process, starting from sample preparation to data analysis and integration of results from orthogonal techniques.

experimental_workflow Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Assessment prep Dissolve Conjugate in Appropriate Solvent hplc RP-HPLC Analysis (Purity & Impurity Profile) prep->hplc nmr qNMR Analysis (Structure & Absolute Purity) prep->nmr ms LC-MS Analysis (MW Confirmation & Impurity ID) prep->ms data_analysis Integrate Peak Areas (HPLC) Calculate Molar Ratios (NMR) Analyze Mass Spectra (MS) hplc->data_analysis nmr->data_analysis ms->data_analysis report Comprehensive Purity Report (Orthogonal Data Comparison) data_analysis->report

Purity Assessment Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are for the illustrative N-Boc-PEG12-Serine methyl ester conjugate and may require optimization for other specific conjugates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the N-Boc-PEG12-Serine methyl ester conjugate from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the N-Boc-PEG12-Serine methyl ester conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to the main conjugate based on its retention time, which can be confirmed by LC-MS.

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Quantitative ¹H Nuclear Magnetic Resonance (q¹H NMR) Spectroscopy

Objective: To confirm the structure and determine the absolute purity of the N-Boc-PEG12-Serine methyl ester conjugate.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-Boc-PEG12-Serine methyl ester conjugate into an NMR tube.

  • Accurately weigh approximately 2-3 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently vortex to dissolve the sample completely.

Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic signals of the conjugate (e.g., the tert-butyl protons of the Boc group at ~1.4 ppm and the methyl ester protons of serine at ~3.7 ppm) and the internal standard.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the N-Boc-PEG12-Serine methyl ester conjugate and identify any impurities.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • MS System: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100 - 2000.

Sample Preparation:

  • Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.

Data Analysis:

  • Extract the mass spectrum for the main chromatographic peak.

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

  • Compare the observed mass with the theoretical mass of the N-Boc-PEG12-Serine methyl ester conjugate.

  • Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to those of expected side products.

Conclusion

A comprehensive assessment of the purity of this compound conjugates is best achieved through the orthogonal application of RP-HPLC, qNMR, and LC-MS. While RP-HPLC provides excellent separation and quantification of impurities, qNMR offers absolute purity determination and structural confirmation. LC-MS is invaluable for confirming the molecular weight of the conjugate and identifying unknown impurities. By combining the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity and identity of their this compound conjugates, ensuring the reliability and reproducibility of their scientific findings and the quality of their therapeutic candidates.

References

A Comparative Guide to Functional Assays for Validating N-Boc-PEG12-Alcohol Modified Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of novel therapeutics, particularly in the realm of targeted protein degradation, relies heavily on the meticulous optimization of each component of a bifunctional molecule. The linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. N-Boc-PEG12-alcohol is a commonly utilized building block for constructing these linkers, offering a balance of hydrophilicity and a defined length. This guide provides a comparative overview of the functional assays essential for validating molecules modified with a PEG12 linker, alongside experimental data that underscores the importance of linker composition and length in achieving desired biological activity.

The Significance of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ligase. Its length, flexibility, and chemical composition influence the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein. A suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive alignment that fails to trigger ubiquitination.

Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the solubility and cell permeability of PROTAC molecules. The this compound provides a 12-unit PEG chain, which often represents a favorable length for achieving potent degradation of various target proteins.

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a compilation of experimental data from studies on two prominent cancer targets, Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker length and composition on degradation performance.

Table 1: Comparative Degradation Efficiency of BTK PROTACs with Varying Linkers
PROTAC Name/IdentifierLinker CompositionTarget ProteinCell LineDC50Dmax (%)Reference
DBt-5 PEG-12 BTK TMD8 0.055 µM >80 [1]
DBt-3Shorter PEGBTKTMD8Partial DegradationNot Reported[1]
DBt-4Shorter PEGBTKTMD8Partial DegradationNot Reported[1]
MT-809 12-atom BTK Namalwa ~12 nM >99 [2]
MT-8028-atomBTKNamalwa~9 nM>99[2]
PTD10Shortest LinkerBTKRamos & JeKo-10.5 nMNot Reported

Note: Direct comparison between studies should be made with caution due to variations in the specific warheads, E3 ligase ligands, and experimental conditions.

Table 2: Comparative Degradation Efficiency of BRD4 PROTACs with Varying Linkers
PROTAC IdentifierLinker CompositionLinker Length (atoms)Target ProteinCell LineDC50Dmax (%)Reference
Compound 29 PEG ~12 BRD4 Not Specified Effective Degradation Not Reported ****
Compound 27Hydrocarbon~10BRD4Not SpecifiedEffective DegradationNot Reported
Compound 37Hydrocarbon~12BRD4Not SpecifiedEffective DegradationNot Reported
Compound 32Piperazine~13BRD4Not SpecifiedEffective DegradationNot Reported
Compound 34Piperazine~15BRD4Not SpecifiedEffective DegradationNot Reported
Compound 36Piperazine>15Not ToleratedNot SpecifiedNot ReportedNot Reported
dBET6 Not Specified Not Specified BRD4 Jurkat 18 nM Not Reported ****

Note: The data highlights that an optimal linker length for BRD4 degradation appears to be in the range of 10-15 atoms. The composition (PEG vs. hydrocarbon vs. piperazine) can be varied within this range to achieve effective degradation.

Key Functional Assays for Validation

A comprehensive validation of a PROTAC modified with an this compound linker involves a panel of assays to assess its biological activity at different stages of the mechanism of action.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the PROTAC binds to its intended target protein within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protein Degradation: Western Blotting

The most direct method to measure the primary outcome of PROTAC activity is to quantify the reduction in the levels of the target protein. Western blotting is the gold standard for this purpose.

Ubiquitination: In Vitro Ubiquitination Assay

To confirm that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase, an in vitro ubiquitination assay can be performed.

Cellular Viability: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is crucial to assess the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation. It measures the number of viable cells in culture based on the quantification of ATP.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (PEG12 Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot for Protein Degradation A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary & Secondary) D->E F Signal Detection E->F G Data Analysis (DC50 & Dmax) F->G

Western Blot Experimental Workflow

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) A Cell Treatment (PROTAC vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collection of Soluble Protein Fraction D->E F Quantification of Soluble Target Protein (e.g., Western Blot) E->F G Generation of Melt Curves F->G

CETSA Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Treatment:

  • Culture cells to ~80-90% confluency.

  • Harvest and resuspend cells in culture medium at a desired concentration (e.g., 2x10^6 cells/mL).

  • Treat one aliquot of the cell suspension with the PROTAC (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal cycler (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

  • Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.

3. Cell Lysis:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

4. Clarification of Lysate:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

5. Sample Analysis:

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein by Western Blot, as described in Protocol 1.

6. Data Analysis:

  • Quantify the band intensity for the target protein at each temperature.

  • Normalize the data by setting the signal at the lowest temperature to 100%.

  • Plot the percentage of soluble protein against the temperature to generate melt curves for both the PROTAC-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.

Protocol 3: In Vitro Ubiquitination Assay

1. Reaction Setup:

  • In a microcentrifuge tube on ice, combine the following components in order: dH2O, 10X E3 Ligase Reaction Buffer, Ubiquitin, MgATP Solution, the target protein substrate, E1 enzyme, the specific E2 enzyme, and the purified E3 ligase.

  • For a negative control, replace the MgATP solution with dH2O.

2. Incubation:

  • Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.

3. Reaction Termination:

  • Stop the reaction by adding SDS-PAGE sample buffer.

4. Analysis:

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein will indicate a positive result.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

1. Cell Plating:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Include control wells with medium only for background luminescence measurement.

2. Compound Treatment:

  • Add serial dilutions of the PROTAC to the experimental wells and incubate for the desired duration (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Luminescence Measurement:

  • Record the luminescence using a luminometer.

5. Data Analysis:

  • Subtract the average background luminescence from all experimental readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

References

A Comparative Analysis of N-Boc-PEG12-alcohol in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical determinant of success in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of available options, N-Boc-PEG12-alcohol has emerged as a prominent hydrophilic linker. This guide provides an in-depth comparison of this compound with alternative linkers, supported by experimental data and detailed protocols to inform rational drug design.

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.[1][2] This bifunctional nature allows for its versatile incorporation into complex molecular architectures. The 12-unit PEG chain imparts significant hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which is then available for conjugation, while the hydroxyl group offers another site for chemical modification.[1]

Performance Comparison: this compound vs. Alternative Linkers

The efficacy of a linker in ADCs and PROTACs is context-dependent, relying heavily on the specific target protein, the E3 ligase (for PROTACs), and the cytotoxic payload (for ADCs). However, general trends can be observed when comparing PEG-based linkers like this compound to other common linker types, primarily alkyl chains.

PEG and alkyl chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their lengths can be modified. While both provide a physical bridge between the two active moieties of a PROTAC, their distinct chemical compositions can significantly influence the final conjugate's properties and efficacy.

Quantitative Data Summary

The following tables summarize key performance data from various studies, comparing the impact of PEG-based linkers with that of alkyl linkers and highlighting the effect of linker length on the efficacy of PROTACs and ADCs.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy
Linker Type Linker Length (atoms) Target Protein E3 Ligase Degradation Efficacy (DC50/Degradation)
PEG12Estrogen Receptor α (ERα)VHLEffective
PEG16Estrogen Receptor α (ERα)VHLMore Potent
Alkyl/Ether< 12Tank-binding kinase 1 (TBK1)Not SpecifiedNo degradation
Alkyl/Ether12 - 29Tank-binding kinase 1 (TBK1)Not SpecifiedSubmicromolar DC50
AlkylNine-atom alkyl chainCRBNNot SpecifiedConcentration-dependent decrease
PEGThree PEG unitsCRBNNot SpecifiedWeak degradation

Data synthesized from multiple sources.

Table 2: Impact of Linker Type on ADC Cytotoxicity
Linker Type ADC Target Cell Line In Vitro Cytotoxicity (IC50)
PEG (4 kDa)HER2NCI-N8731.9 nM
PEG (10 kDa)HER2NCI-N87111.3 nM
No PEG LinkerHER2NCI-N874.94 nM

Data from a study on affibody-based drug conjugates.

These data illustrate that while longer PEG chains can improve pharmacokinetic properties, they may also decrease the in vitro potency of a conjugate. Conversely, for some PROTACs, a longer PEG linker (16 atoms) has demonstrated superior efficacy compared to a shorter one (12 atoms), indicating an optimal linker length for effective ternary complex formation. In some instances, alkyl linkers have been shown to induce more potent degradation than PEG linkers of a similar length.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of linker performance in both ADC and PROTAC development.

PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol outlines the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This protocol is for determining the effect of ADCs on cell viability.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • ADC and control antibody

  • Cell culture medium

  • MTT solution (5 mg/mL)

  • SDS-HCl solution (10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the cell culture medium. Add the diluted compounds to the cells and incubate for a desired period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add SDS-HCl solution to each well to solubilize the formazan crystals and incubate overnight at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Visualizing Workflows and Pathways

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Degradation POI Degradation Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling

Caption: PROTAC mechanism of action.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow for PROTAC Evaluation A 1. Cell Culture & Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western blot experimental workflow.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG12-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Boc-PEG12-alcohol is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of this compound, ensuring compliance with safety standards and fostering a culture of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the primary source of detailed safety and handling information.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Avoid generating dust.

Disposal Protocol for this compound

The disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. While polyethylene glycol (PEG) compounds are generally considered to be of low toxicity and are often biodegradable, the Boc protecting group and any potential contaminants from experimental use necessitate a cautious approach.[1]

Step 1: Waste Characterization

Unused this compound should be considered chemical waste. If the substance has been used in experiments, it may be contaminated with other hazardous materials. It is crucial to characterize the waste stream accurately.

Step 2: Containerization and Labeling

  • Containers: Use a dedicated, leak-proof, and chemically compatible container for waste this compound. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[2]

Step 3: Storage

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Professional Disposal

Arrange for the collection and disposal of the waste through a licensed environmental waste management company.[1] Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C29H59NO14
Molecular Weight 645.8 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Temperature -20°C

Note: These properties are typical and may vary slightly between suppliers. Always refer to the supplier-specific documentation.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, including this compound.

A Identify Waste Chemical (this compound) B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Segregate and Containerize in Labeled Waste Bottle C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Document Waste Disposal F->G

A generalized workflow for the proper disposal of laboratory chemical waste.

Logical Relationship of Disposal Considerations

The decision-making process for chemical disposal involves several interconnected factors. The following diagram outlines these relationships.

A Chemical Properties (PEG, Boc-group) D Proper Disposal Procedure A->D B Regulatory Requirements (Local, State, Federal) B->D C Institutional Policies (EHS Guidelines) C->D E Safety & Environmental Protection D->E

References

Personal protective equipment for handling N-Boc-PEG12-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-Boc-PEG12-alcohol

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on general laboratory safety protocols and information from safety data sheets of similar polyethylene glycol (PEG) compounds.

Compound Identification and Properties
PropertyValueSource
Chemical NameN-tert-butoxycarbonyl-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxa-39-azanonatriacontan-1-olPubChem
CAS Number159156-95-3BroadPharm, Glyco MindSynth[1][2]
Molecular FormulaC29H59NO14PubChem[3]
Molecular Weight645.8 g/mol PubChem[3]
PurityTypically >95%Glyco MindSynth[2]
Storage-20°C for long-term storageBroadPharm
ShippingAmbient TemperatureBroadPharm

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended based on standard laboratory practices for non-hazardous chemicals.

Recommended PPE for Handling this compound
PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Disposable Nitrile GlovesASTM D6978 or equivalentProtects against incidental skin contact. Nitrile gloves offer good resistance to a variety of chemicals.
Body Protection Laboratory CoatStandardPrevents contamination of personal clothing and protects skin from minor spills.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protects eyes from splashes or aerosols.
Respiratory Protection Not generally requiredN/ATo be used if there is a risk of generating dust or aerosols. Work in a well-ventilated area or a fume hood.
Footwear Closed-toe ShoesStandardProtects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to proper operational and disposal procedures is essential for maintaining a safe laboratory environment.

Experimental Protocol: Handling and Use
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate aerosols or dust, use a chemical fume hood.

  • Weighing and Transfer : When weighing, do so in a fume hood or on a benchtop with adequate ventilation. Use appropriate tools (e.g., spatula, weigh paper) to avoid contamination.

  • Dissolving : this compound is soluble in aqueous media. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management :

    • Minor Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

    • Major Spills : For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste materials containing this compound, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), into a clearly labeled, sealed waste container.

  • Waste Segregation : Do not mix this waste with other incompatible waste streams.

  • Disposal Method : The primary method of disposal is through a licensed chemical waste disposal company. This may involve incineration or other approved methods. Do not discharge into drains or the environment.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Punctured and rinsed containers can then be disposed of as regular trash or recycled, depending on institutional policies.

Workflow and Safety Relationships

The following diagrams illustrate the standard workflow for handling this compound and the logical relationships for ensuring safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill? weigh->spill react Perform Experiment dissolve->react dissolve->spill decontaminate Decontaminate Work Area react->decontaminate Experiment Complete react->spill dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands Final Step spill->decontaminate No manage_spill Follow Spill Protocol spill->manage_spill Yes manage_spill->decontaminate

Caption: Workflow for Handling this compound.

This diagram outlines the key steps from preparation to disposal, including a decision point for spill management, to ensure a safe and efficient experimental process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-PEG12-alcohol
Reactant of Route 2
Reactant of Route 2
N-Boc-PEG12-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.